ML261
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-4-25-16-7-6-13(10-17(16)26-5-2)8-9-22-20(24)15-11-18-14(23(15)3)12-19(21)27-18/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNXYXASQJMULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(N2C)C=C(S3)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902523-58-4 | |
| Record name | 902523-58-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Novel Thieno[3,2-b]pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]pyrrole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic and structural features make it a versatile building block for the design of novel therapeutic agents and functional organic materials. This technical guide provides an in-depth overview of the core physicochemical properties of novel thieno[3,2-b]pyrrole derivatives, offering a valuable resource for researchers engaged in their synthesis, characterization, and application.
Core Physicochemical Parameters
The biological activity, pharmacokinetic profile, and material performance of thieno[3,2-b]pyrrole derivatives are intrinsically linked to their physicochemical properties. Key parameters such as lipophilicity, solubility, melting point, and acidity are critical determinants of a compound's behavior in biological and material systems.
Lipophilicity (logP)
The partition coefficient (logP) is a crucial measure of a compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. While experimental logP values for a wide range of novel thieno[3,2-b]pyrrole derivatives are not extensively tabulated in the literature, computational estimations provide valuable insights.
| Compound | Structure | Computed logP | Source |
| 4H-thieno[3,2-b]pyrrole | C₆H₅NS | 1.8 | PubChem[1] |
| 6H-thieno[2,3-b]pyrrole | C₆H₅NS | 2.1 | PubChem[2] |
Note: These values are computationally derived and serve as estimates. Experimental determination is recommended for lead compounds.
Solubility
Melting Point
The melting point of a compound is an indicator of its purity and the strength of its crystal lattice. The following table summarizes melting points reported for some thieno[3,2-b]thiophene derivatives, a closely related scaffold.
| Compound | Melting Point (°C) |
| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | 158–159 |
| Dimethyl 3-(2-oxopropyl)thiophene-2,5-dicarboxylate | 118–119 |
| Dimethyl 3-(2-(3-methoxyphenyl)-2-oxoethyl)thiophene-2,5-dicarboxylate | 106–107 |
| Dimethyl 3-(2-methoxy-2-oxoethyl)thiophene-2,5-dicarboxylate | 101–102 |
Data extracted from a study on the synthesis of thieno[3,2-b]thiophenes.[3]
Acidity (pKa)
The acid dissociation constant (pKa) is fundamental to understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. The thieno[3,2-b]pyrrole nucleus contains a pyrrolic nitrogen, which can exhibit acidic or basic properties depending on the substituents. The pKa of the N-H proton is a key parameter. While specific experimental pKa values for a broad range of thieno[3,2-b]pyrrole derivatives are not compiled in a single source, general principles for nitrogen-containing heterocycles apply.
Experimental Protocols
Accurate determination of physicochemical properties relies on robust experimental methodologies. The following sections outline standard protocols for key parameters.
Determination of Lipophilicity (logP) by Shake-Flask Method
This classic method involves partitioning a compound between n-octanol and water.
Workflow for logP Determination:
Caption: Workflow for logP determination by the shake-flask method.
Methodology:
-
Preparation of Phases: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.
-
Sample Preparation: A known amount of the thieno[3,2-b]pyrrole derivative is dissolved in a small volume of the pre-saturated n-octanol.
-
Partitioning: A known volume of the pre-saturated water is added to the n-octanol solution. The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
Kinetic and thermodynamic solubility are two common measures. The following protocol describes a common method for kinetic solubility assessment.
Methodology:
-
Stock Solution Preparation: A high-concentration stock solution of the thieno[3,2-b]pyrrole derivative is prepared in dimethyl sulfoxide (DMSO).
-
Aqueous Dilution: The DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations.
-
Incubation: The solutions are incubated at room temperature for a set period (e.g., 24 hours) with shaking to allow for equilibration.
-
Filtration/Centrifugation: Any precipitated compound is removed by filtration or centrifugation.
-
Concentration Measurement: The concentration of the dissolved compound in the supernatant/filtrate is quantified, typically by HPLC with UV detection, against a standard curve.
Determination of Melting Point
Methodology:
-
Sample Preparation: A small amount of the crystalline thieno[3,2-b]pyrrole derivative is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate.
-
Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.
Determination of pKa by Potentiometric Titration
Methodology:
-
Sample Preparation: A known concentration of the thieno[3,2-b]pyrrole derivative is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve.
Biological Signaling Pathways
Novel thieno[3,2-b]pyrrole derivatives have shown promise as modulators of key biological pathways implicated in diseases such as cancer and viral infections.
Activation of Pyruvate Kinase M2 (PKM2)
Certain thieno[3,2-b]pyrrole derivatives have been identified as activators of PKM2, a key enzyme in cancer metabolism.[4] PKM2 exists in a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant, leading to a metabolic shift towards aerobic glycolysis (the Warburg effect). Activators of PKM2 promote the formation of the tetrameric state, thereby reversing this metabolic phenotype.
PKM2 Activation Signaling:
Caption: Activation of PKM2 by thieno[3,2-b]pyrrole derivatives.
Inhibition of Neurotropic Alphaviruses
Thieno[3,2-b]pyrrole derivatives have also been identified as potent inhibitors of neurotropic alphaviruses.[5] While the exact mechanism is still under investigation, a replicon-based screening assay suggests that these compounds may target the viral replicase proteins, thereby interfering with viral RNA synthesis.
Alphavirus Replication Cycle and Potential Inhibition:
Caption: Alphavirus replication cycle and potential inhibition point.
Conclusion
The thieno[3,2-b]pyrrole scaffold represents a highly promising platform for the development of new chemical entities with diverse applications. A thorough understanding and systematic evaluation of their physicochemical properties are paramount for translating this promise into tangible therapeutic and technological advancements. This guide provides a foundational framework for researchers, outlining key properties, standardized experimental protocols, and insights into the biological pathways these novel derivatives can modulate. Further systematic studies to generate comprehensive quantitative data will be invaluable to the scientific community and will undoubtedly accelerate the journey of thieno[3,2-b]pyrrole derivatives from the laboratory to clinical and commercial applications.
References
- 1. Thienopyrrole | C6H5NS | CID 12730414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6H-thieno[2,3-b]pyrrole | C6H5NS | CID 819116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Thieno[3,2-b]Pyrrole Derivatives as Novel Small Molecule Inhibitors of Neurotropic Alphaviruses - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4H-thieno[3,2-b]pyrrole-5-carboxamides: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Promising Scaffold for KDM1A (LSD1) Inhibition
The 4H-thieno[3,2-b]pyrrole-5-carboxamide core has emerged as a significant scaffold in medicinal chemistry, particularly in the development of reversible inhibitors for Lysine-Specific Demethylase 1A (KDM1A/LSD1). KDM1A is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention. This guide provides a detailed examination of the structure-activity relationships (SAR), experimental protocols, and relevant biological pathways associated with this class of compounds.
Quantitative Structure-Activity Relationship (SAR) Data
The development of potent 4H-thieno[3,2-b]pyrrole-5-carboxamide inhibitors of KDM1A has been significantly advanced through systematic high-throughput screening and subsequent structure-based drug design. Initial screening identified the N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide as a promising hit.[1][2] Further optimization of this scaffold led to the discovery of compounds with sub-micromolar and even single-digit nanomolar inhibitory activity.[2][3]
Table 1: SAR of N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide Derivatives as KDM1A Inhibitors
| Compound ID | R1 (Thieno[3,2-b]pyrrole N4-position) | R2 (Benzamide Moiety) | KDM1A IC50 (µM) |
| 19 | H | 4-OH | 2.9 |
| 90 | CH3 | 4-OCH3 | 0.162 |
| 2 | CH3 | 4-OH | 0.160 |
| 46 | CH3 | 3-F, 4-OH | 0.009 |
| 49 | CH3 | 3-Cl, 4-OH | 0.008 |
| 50 | CH3 | 3-CH3, 4-OH | 0.007 |
Data sourced from Vianello et al., J. Med. Chem. 2017, 60(5), 1673-1692 and 1693-1715.[1][2]
Key SAR Insights:
-
N4-Substitution on the Thienopyrrole Core: Methylation at the N4 position of the thieno[3,2-b]pyrrole core generally leads to a significant increase in potency.
-
Benzamide Moiety Decoration: The nature and position of substituents on the N-phenyl ring are critical for activity. A hydroxyl group at the 4-position of the benzamide ring is a key feature for potent inhibition.
-
3-Position Substitution on the Benzamide Ring: Introduction of small hydrophobic or electron-withdrawing groups at the 3-position of the 4-hydroxybenzamide moiety, such as fluoro, chloro, or methyl groups, dramatically enhances the inhibitory potency, leading to compounds with single-digit nanomolar IC50 values.[2][3]
Experimental Protocols
The primary assay used for determining the inhibitory activity of these compounds against KDM1A is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1][2]
KDM1A/CoREST TR-FRET Biochemical Assay Protocol
1. Reagents and Materials:
-
Recombinant human KDM1A/CoREST complex.
-
Biotinylated histone H3 peptide (H3K4me2) substrate.
-
S-adenosyl methionine (SAM) as a cofactor.
-
Europium-labeled anti-H3K4me1 antibody (donor fluorophore).
-
Allophycocyanin (APC)-conjugated streptavidin (acceptor fluorophore).
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20.
-
Test compounds dissolved in DMSO.
2. Assay Procedure:
-
Add 2 µL of test compound dilutions in DMSO to a 384-well low-volume microplate.
-
Add 5 µL of KDM1A/CoREST enzyme solution in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the H3K4me2 peptide substrate and SAM solution in assay buffer to initiate the enzymatic reaction.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the detection mix containing the europium-labeled antibody and APC-conjugated streptavidin in detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (APC) and 615 nm (Europium) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Visualizations
KDM1A/LSD1 Catalytic Pathway
The following diagram illustrates the enzymatic action of KDM1A/LSD1 on a methylated histone H3 tail, the point of inhibition for the 4H-thieno[3,2-b]pyrrole-5-carboxamides.
Caption: KDM1A/LSD1 demethylates H3K4me2 to H3K4me1, a process inhibited by 4H-thieno[3,2-b]pyrrole-5-carboxamides.
High-Throughput Screening and Hit-to-Lead Workflow
This diagram outlines the general workflow from initial screening to the identification of lead compounds.
Caption: Workflow for the discovery of potent KDM1A inhibitors from HTS to lead optimization.
This technical guide provides a concise yet comprehensive overview of the structure-activity relationship of 4H-thieno[3,2-b]pyrrole-5-carboxamides. The provided data and protocols offer a valuable resource for researchers and professionals in the field of drug discovery and development, particularly those targeting epigenetic modulators. The continued exploration of this chemical scaffold holds significant promise for the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[3,2-b]pyrrole-5-carboxamides as New Reversible Inhibitors of Histone Lysine Demethylase KDM1A/LSD1. Part 1: High-Throughput Screening and Preliminary Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[3,2-b]pyrrole-5-carboxamides as New Reversible Inhibitors of Histone Lysine Demethylase KDM1A/LSD1. Part 2: Structure-Based Drug Design and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Screening of Thieno[3,2-b]pyrrole Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]pyrrole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the in vitro screening of thieno[3,2-b]pyrrole libraries, compiling quantitative data from various studies, detailing key experimental protocols, and visualizing relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various thieno[3,2-b]pyrrole derivatives against different biological targets.
Table 1: Antiviral Activity of Thieno[3,2-b]pyrrole Derivatives against Neurotropic Alphaviruses [1]
| Compound ID | Target Virus | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| CCG32091 | WEEV Replicon | Luciferase Reporter | <10 | >200 | >20 |
| Derivative 6 | WEEV Replicon | Luciferase Reporter | <1 | >200 | >200 |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50); WEEV: Western Equine Encephalitis Virus.
Table 2: Activation of Pyruvate Kinase M2 (PKM2) by Thieno[3,2-b]pyrrole[3,2-d]pyridazinone Derivatives [2]
| Compound ID | Assay Type | AC50 (µM) |
| 1 | Firefly Luciferase | 0.2 |
AC50: Half-maximal activation concentration.
Table 3: Anti-parasitic Activity of Thieno[3,2-b]pyrrole 5-carboxamides against Giardia duodenalis [3]
| Compound ID | Target Strain | Assay Type | IC50 (µM) |
| 1 (SN00798525) | BRIS/91/HEPU/1279 | Growth Inhibition | 1.2 |
| 2 | BRIS/91/HEPU/1279 | Growth Inhibition | 0.31 |
| 3 | BRIS/91/HEPU/1279 | Growth Inhibition | 0.94 |
| 12 | BRIS/91/HEPU/1279 | Growth Inhibition | 5.7 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for key in vitro screening assays are provided below.
Alphavirus Replicon Assay (Luciferase-based)
This cell-based assay is designed for the high-throughput screening of compounds that inhibit the replication of alphaviruses.[1]
Materials:
-
Cell Line: Baby Hamster Kidney (BHK-21) cells stably expressing a Western Equine Encephalitis Virus (WEEV) replicon with a luciferase reporter gene (e.g., firefly or Renilla luciferase).
-
Compounds: Thieno[3,2-b]pyrrole library dissolved in DMSO.
-
Reagents: Cell culture medium (e.g., DMEM with 10% FBS), Luciferase assay substrate (e.g., Luciferin).
-
Equipment: 384-well plates, automated liquid handler, luminometer.
Protocol:
-
Cell Seeding: Seed the BHK-21 replicon cells into 384-well plates at a density that allows for logarithmic growth during the assay period. Incubate at 37°C with 5% CO2.
-
Compound Addition: Using an automated liquid handler, add the thieno[3,2-b]pyrrole library compounds to the wells at a final concentration typically ranging from 1 to 50 µM. Include appropriate controls (e.g., DMSO vehicle control, positive control inhibitor).
-
Incubation: Incubate the plates for a period that allows for viral replication and reporter gene expression (e.g., 24-48 hours).
-
Luciferase Assay: Add the luciferase assay substrate to the wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal from each well using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control. Calculate the half-maximal inhibitory concentration (IC50) for active compounds.
Pyruvate Kinase M2 (PKM2) Activation Assay (Luciferase-based)
This biochemical assay identifies activators of the M2 isoform of pyruvate kinase, a key enzyme in cancer cell metabolism.[2]
Materials:
-
Enzyme: Recombinant human PKM2.
-
Substrates: Phosphoenolpyruvate (PEP), ADP.
-
Detection Reagents: Kinase-Glo® Luminescent Kinase Assay Kit (Promega), which measures ATP levels.
-
Compounds: Thieno[3,2-b]pyrrole library dissolved in DMSO.
-
Equipment: 384-well plates, luminometer.
Protocol:
-
Reaction Setup: In a 384-well plate, add the reaction buffer, PKM2 enzyme, and the thieno[3,2-b]pyrrole library compounds.
-
Initiation: Add the substrates (PEP and ADP) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
ATP Detection: Add the Kinase-Glo® reagent to stop the enzymatic reaction and measure the amount of ATP produced. The amount of ATP is inversely proportional to the PKM2 activity.
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the data to a no-enzyme control and a vehicle control. Calculate the half-maximal activation concentration (AC50) for active compounds.
Giardia duodenalis Growth Inhibition Assay
This assay assesses the ability of compounds to inhibit the in vitro growth of Giardia duodenalis trophozoites.[3]
Materials:
-
Giardia duodenalis Culture: Trophozoites of the desired strain (e.g., BRIS/91/HEPU/1279).
-
Culture Medium: Keister's modified TYI-S-33 medium.
-
Compounds: Thieno[3,2-b]pyrrole library dissolved in DMSO.
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Equipment: 96-well plates, anaerobic chamber or gas pack system, luminometer.
Protocol:
-
Trophozoite Seeding: Seed Giardia trophozoites into 96-well plates in an anaerobic environment.
-
Compound Addition: Add the thieno[3,2-b]pyrrole library compounds to the wells at various concentrations.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
Viability Assessment: Add the CellTiter-Glo® reagent to the wells and measure the luminescence, which is proportional to the number of viable trophozoites.
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 values for active compounds.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical high-throughput screening workflow and the signaling pathway for PKM2 activation.
Caption: High-Throughput Screening Workflow for a Thieno[3,2-b]pyrrole Library.
Caption: Proposed Mechanism of PKM2 Activation by Thieno[3,2-b]pyrrole Derivatives.
References
- 1. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based Antiviral Assays for Screening and Profiling Inhibitors Against Dengue Virus | Springer Nature Experiments [experiments.springernature.com]
- 3. A novel in vitro image-based assay identifies new drug leads for giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel Kinase Inhibitors with a Thienopyrrole Scaffold: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thienopyrrole scaffold, a fused heterocyclic system incorporating both thiophene and pyrrole rings, has emerged as a privileged structure in the design of novel kinase inhibitors. Its unique electronic and steric properties allow for diverse substitutions, enabling the development of potent and selective inhibitors against a range of kinase targets implicated in diseases such as cancer and inflammatory disorders. This technical guide provides an in-depth overview of the discovery of thienopyrrole-based kinase inhibitors, focusing on their synthesis, biological evaluation, and mechanism of action.
Quantitative Data on Thienopyrrole Kinase Inhibitors
The following tables summarize the in vitro activity of representative thienopyrrole-based kinase inhibitors against key cancer-related kinases and cell lines. The data is compiled from a seminal study on fused thiophene derivatives as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT).
Table 1: In Vitro Kinase Inhibitory Activity of Thienopyrrole Derivatives
| Compound ID | Target Kinase | IC50 (µM) |
| 3b | VEGFR-2 | 0.126 |
| AKT | 6.96 | |
| 4c | VEGFR-2 | 0.075 |
| AKT | 4.60 |
Table 2: Anti-proliferative Activity of Thienopyrrole Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| 3b | HepG2 (Human hepatocellular carcinoma) | 3.105 |
| PC-3 (Human prostate adenocarcinoma) | 2.15 | |
| 4c | HepG2 (Human hepatocellular carcinoma) | 3.023 |
| PC-3 (Human prostate adenocarcinoma) | 3.12 |
Experimental Protocols
Synthesis of Thieno[2,3-b]pyrrol-5-one Scaffold
A representative synthetic route to a thienopyrrole core structure, the 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one, is outlined below. This method involves the cyclization of a thiophene-based precursor.
Materials:
-
2-Aminothiophene-3-carboxylate
-
Aluminum chloride (AlCl3)
-
Substituted thiophene-2-carbaldehydes
-
Appropriate solvents (e.g., dichloromethane, ethanol)
-
Base (e.g., sodium ethoxide)
Procedure:
-
Cyclization to form the key intermediate: The 2-aminothiophene-3-carboxylate is subjected to a cyclization reaction using a Lewis acid catalyst such as aluminum chloride to yield the 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one intermediate.
-
Aldol Condensation: The intermediate from step 1 is then reacted with a substituted thiophene-2-carbaldehyde in an Aldol condensation reaction. This step is typically carried out in the presence of a base to afford the final substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one derivatives.
-
Purification: The final products are purified using standard techniques such as column chromatography or recrystallization.
-
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry.
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of test compounds against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Kinase Reaction Mixture: In a 96-well plate, add the assay buffer, recombinant VEGFR-2 enzyme, and the substrate poly(Glu, Tyr).
-
Add Test Compounds: Add serial dilutions of the thienopyrrole test compounds to the wells. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (DMSO vehicle).
-
Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detect Kinase Activity: Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro AKT (Serine/Threonine Kinase) Inhibition Assay
This protocol outlines a method for assessing the inhibitory effect of compounds on AKT kinase activity.
Materials:
-
Recombinant human AKT1 kinase
-
GSK-3α/β peptide as substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Kinase Reaction: In a 96-well plate, combine the assay buffer, recombinant AKT1 enzyme, and the GSK-3α/β peptide substrate.
-
Add Inhibitors: Add varying concentrations of the thienopyrrole compounds to the wells. Include appropriate positive and negative controls.
-
Start the Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Measure ADP Production: Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system. The luminescent signal is directly proportional to the kinase activity.
-
Calculate IC50: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value from the resulting dose-response curve.
MTT Cell Viability Assay
This protocol is used to assess the anti-proliferative effects of the thienopyrrole inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, PC-3)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the thienopyrrole compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
VEGFR-2 and AKT Signaling Pathway
The thienopyrrole inhibitors discussed here target the VEGFR-2 and AKT signaling pathways, which are critical for cancer cell proliferation, survival, and angiogenesis. The following diagram illustrates the key components of this pathway and the points of inhibition.
Caption: VEGFR-2 and AKT signaling pathway with points of inhibition.
Experimental Workflow for Kinase Inhibitor Discovery
The process of discovering and characterizing novel kinase inhibitors, such as those with a thienopyrrole scaffold, follows a structured workflow from initial screening to in vivo evaluation.
Caption: A typical workflow for kinase inhibitor drug discovery.
Conclusion
The thienopyrrole scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The compounds highlighted in this guide demonstrate potent activity against key cancer targets, VEGFR-2 and AKT, and exhibit significant anti-proliferative effects in cancer cell lines. The detailed experimental protocols and workflow diagrams provide a solid foundation for researchers and drug development professionals to further explore this exciting class of molecules in the quest for new and effective therapies. Future work in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of thienopyrrole-based inhibitors to identify clinical candidates for a variety of diseases.
Methodological & Application
Application Note: A Protocol for the Parallel Solution-Phase Synthesis of Thieno[3,2-b]pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the parallel solution-phase synthesis of a diverse library of thieno[3,2-b]pyrrole derivatives. This methodology is designed for high-throughput synthesis, making it ideal for generating compound libraries for drug discovery and medicinal chemistry applications. The thieno[3,2-b]pyrrole scaffold is a key heterocyclic motif found in compounds with a range of biological activities, and this protocol enables the rapid generation of analogs for structure-activity relationship (SAR) studies.
The synthesis is based on a multi-step sequence starting from a common intermediate, ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. The key transformations involve N-alkylation of the pyrrole nitrogen, saponification of the ethyl ester, and subsequent amide coupling with a diverse set of amines. The use of simple manual techniques for parallel reactions, coupled with straightforward purification procedures, allows for the efficient production of high-purity compounds.[1]
Experimental Workflow
The overall workflow for the parallel synthesis of thieno[3,2-b]pyrrole derivatives is depicted below. The process begins with the diversification of the starting material through N-alkylation, followed by hydrolysis to the corresponding carboxylic acids. The final diversification step involves the parallel amide coupling of these acids with a library of primary and secondary amines.
References
Application Notes and Protocols for 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide in Cell-Based Assays
Disclaimer: The following application notes and protocols are based on the activities of structurally related thieno[3,2-b]pyrrole derivatives. As of the date of this document, specific experimental data for 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide (hereinafter referred to as "Compound X") in cell-based assays is not publicly available. These protocols are provided as a guiding framework for researchers and should be optimized for specific experimental conditions.
Introduction
Thieno[3,2-b]pyrrole derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Structurally similar compounds have been shown to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in various diseases.[3][4][5][6] These pathways are critical regulators of cell proliferation, survival, apoptosis, and differentiation.[3][4] This document provides detailed protocols for evaluating the biological effects of Compound X in cell-based assays, focusing on its potential anticancer properties.
I. Cell Viability and Cytotoxicity Assays
A fundamental first step in characterizing a novel compound is to assess its effect on cell viability and determine its cytotoxic potential. The MTT assay is a widely used colorimetric method for this purpose.[7][8][9][10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase.[9] The amount of formazan produced is proportional to the number of viable cells.[7][8][10]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of Compound X in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of Compound X in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Incubation Time (h) | Hypothetical IC₅₀ (µM) of Compound X |
| MCF-7 | 24 | 25.5 |
| 48 | 15.2 | |
| 72 | 8.9 | |
| MDA-MB-231 | 24 | 32.1 |
| 48 | 20.7 | |
| 72 | 12.4 | |
| HepG-2 | 24 | 45.8 |
| 48 | 28.3 | |
| 72 | 18.1 |
Table 1: Hypothetical IC₅₀ values of Compound X against various cancer cell lines as determined by the MTT assay. These values are for illustrative purposes only.
MTT assay experimental workflow.
II. Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[13][14][15]
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[15] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[14]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with Compound X at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Live cells will be Annexin V-negative and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
-
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Compound X (IC₅₀) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |
Table 2: Hypothetical percentage of apoptotic MCF-7 cells after 48h treatment with Compound X, as determined by Annexin V/PI staining and flow cytometry. Data are presented as mean ± SD and are for illustrative purposes only.
Logic of cell state differentiation by Annexin V/PI staining.
III. Cell Cycle Analysis
To investigate whether Compound X induces cell cycle arrest, flow cytometry analysis of propidium iodide-stained cells can be performed.[16][17][18][19][20]
Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA.[18] The amount of fluorescence emitted is directly proportional to the DNA content of the cells. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][20]
-
Cell Treatment and Harvesting:
-
Treat cells with Compound X as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
-
Fixation and Staining:
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 60.5 ± 4.2 | 25.3 ± 2.1 | 14.2 ± 1.8 |
| Compound X (IC₅₀) | 25.1 ± 2.9 | 15.7 ± 1.5 | 59.2 ± 4.5 |
Table 3: Hypothetical cell cycle distribution in MCF-7 cells after 24h treatment with Compound X. Data suggest a G2/M phase arrest and are for illustrative purposes only.
IV. Signaling Pathway Analysis
Given that many thienopyrrole derivatives affect key signaling pathways, it is pertinent to investigate the effect of Compound X on pathways like PI3K/Akt and MAPK/ERK. Luciferase reporter assays are a powerful tool for this purpose.[21][22][23][24][25]
Luciferase reporter assays measure the activity of a specific signaling pathway by linking the expression of a luciferase reporter gene to a response element that is activated by a key transcription factor in the pathway.[23][25] The amount of light produced upon addition of the luciferase substrate is proportional to the activity of the pathway.[21]
-
Transfection:
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Compound Treatment and Pathway Activation:
-
After 24 hours, pre-treat the cells with Compound X for 1-2 hours.
-
Stimulate the NF-κB pathway with an appropriate agonist (e.g., TNF-α).
-
-
Luciferase Assay:
-
After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[24]
-
PI3K/Akt/mTOR Signaling Pathway
Simplified PI3K/Akt/mTOR signaling pathway with potential inhibitory points for Compound X.
MAPK/ERK Signaling Pathway
Simplified MAPK/ERK signaling pathway with potential inhibitory points for Compound X.
V. Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial cell-based characterization of 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide (Compound X). Based on the known activities of related thieno[3,2-b]pyrrole derivatives, it is plausible that Compound X may exhibit anticancer effects through the induction of apoptosis and modulation of key oncogenic signaling pathways. The experimental workflows and data presentation formats provided herein are intended to guide researchers in designing and interpreting their studies. It is imperative to adapt and optimize these protocols for the specific cell lines and experimental conditions being used.
References
- 1. Identification of Thieno[3,2-b]Pyrrole Derivatives as Novel Small Molecule Inhibitors of Neurotropic Alphaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
- 10. google.com [google.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents [ejchem.journals.ekb.eg]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. scribd.com [scribd.com]
- 18. youtube.com [youtube.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. google.com [google.com]
Application Notes and Protocols for LC-MS Analysis of Thieno[3,2-b]pyrrole Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[3,2-b]pyrrole carboxamide derivatives have emerged as a promising class of compounds with significant therapeutic potential, notably as potent and selective inhibitors of enzymes such as Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1]. The accurate and robust quantification of these molecules in various matrices is crucial for preclinical and clinical development, including pharmacokinetic studies, metabolism profiling, and target engagement validation. This document provides detailed application notes and protocols for the analysis of thieno[3,2-b]pyrrole carboxamide derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS).
I. LC-MS Analysis Method
This section details a robust LC-MS method for the separation and detection of thieno[3,2-b]pyrrole carboxamide derivatives, adapted from established analytical procedures[2].
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| System | Waters Acquity UPLC I-Class or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95:5 (A:B) to 0:100 (A:B) over 7 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1.0 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| System | Thermo Scientific Q Exactive or equivalent |
| Ionization Source | Heated Electrospray Ionization (HESI) or APCI |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Capillary Temp. | 320 °C[2] |
| Sheath Gas | 25 (arbitrary units)[2] |
| Auxiliary Gas | 10 (arbitrary units)[2] |
| Scan Mode | Full Scan (for qualitative analysis) or PRM/MRM (for quantitative analysis) |
| Mass Resolution | 70,000 (for Full Scan) |
II. Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of the thieno[3,2-b]pyrrole carboxamide derivative standard and dissolve it in 1 mL of DMSO or methanol.
-
Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 mixture of acetonitrile and water to create working solutions at various concentrations.
-
Calibration Standards: Spike the appropriate blank matrix (e.g., cell lysate, plasma) with the working solutions to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Protocol 2: Sample Preparation from Cultured Cancer Cells
-
Cell Culture and Treatment: Plate cancer cells (e.g., THP-1, a human acute monocytic leukemia cell line) at a suitable density and treat with the thieno[3,2-b]pyrrole carboxamide derivative at various concentrations for the desired time.
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Precipitation: To 100 µL of cell lysate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Vortex briefly and inject the sample into the LC-MS system.
III. Data Presentation
Table 1: Quantitative Data for Representative Thieno[3,2-b]pyrrole Carboxamide Derivatives
| Compound ID | Molecular Weight | Retention Time (min) | Purity (%) | IC50 (KDM1A/LSD1) (µM) | Reference |
| Compound 19 | 328.4 | N/A | >95 | 2.9 | [1] |
| Compound 90 | 411.5 | N/A | >95 | 0.162 | [1] |
| Compound 2b | 390.9 | N/A | 98.4 | N/A | [2] |
| Compound 2c | 390.9 | 1.95 | 96.8 | N/A | |
| N-(2-chlorophenyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide | 290.8 | 3.30 | 88.8 | N/A | [2] |
Table 2: Representative MRM Transitions for Quantitative Analysis (Hypothetical)
Note: These are predicted transitions and require experimental optimization.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Compound 90 | 412.5 | 215.1 | 187.1 |
| Internal Standard (e.g., Verapamil) | 455.3 | 165.1 | 303.2 |
IV. Signaling Pathway and Experimental Workflow Visualization
KDM1A/LSD1 Signaling Pathway
Thieno[3,2-b]pyrrole carboxamide derivatives act as inhibitors of the histone demethylase KDM1A/LSD1. KDM1A typically removes methyl groups from histone H3 at lysine 4 (H3K4me1/2), leading to the transcriptional repression of target genes, including tumor suppressor genes. By inhibiting KDM1A, these compounds prevent the demethylation of H3K4, resulting in the re-expression of tumor suppressor genes, which can lead to cell differentiation, cell cycle arrest, and apoptosis in cancer cells.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for the quantitative analysis of thieno[3,2-b]pyrrole carboxamide derivatives in a cell-based assay.
V. Conclusion
The methods described in these application notes provide a comprehensive framework for the reliable and sensitive quantification of thieno[3,2-b]pyrrole carboxamide derivatives. The detailed protocols for sample preparation and LC-MS analysis, combined with an understanding of the underlying signaling pathways, will support researchers and drug development professionals in advancing the study of this important class of therapeutic compounds. The provided methods are a starting point and may require further optimization depending on the specific derivative and biological matrix being investigated.
References
Application of Thieno[3,2-b]pyrroles in Anticancer Drug Discovery: A Detailed Guide for Researchers
Introduction
The thieno[3,2-b]pyrrole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics. Its unique electronic properties and rigid bicyclic core make it an attractive framework for designing molecules that can selectively interact with various biological targets implicated in cancer progression. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the utility of thieno[3,2-b]pyrrole derivatives in anticancer drug discovery. The applications of this scaffold are diverse, ranging from the modulation of cancer metabolism through the activation of pyruvate kinase M2 (PKM2) to the inhibition of key signaling pathways by targeting enzymes such as methionine aminopeptidase 2 (MetAP2).
Application 1: Activation of Pyruvate Kinase M2 (PKM2) for Cancer Metabolic Reprogramming
A hallmark of cancer cells is their altered metabolism, characterized by a shift from oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect. Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is a critical regulator of this metabolic switch. In cancer cells, PKM2 is typically found in a less active dimeric form, which diverts glucose metabolites towards anabolic processes that support rapid cell proliferation. Thieno[3,2-b]pyrrole-based compounds have been identified as potent activators of PKM2, forcing its tetramerization into a highly active state. This restores a more "normal" metabolic state, redirecting pyruvate towards the TCA cycle and away from lactate production, thereby inhibiting cancer cell growth.
Quantitative Data: PKM2 Activators
A series of substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinones have been synthesized and evaluated for their ability to activate PKM2. The table below summarizes the activity of key compounds.[1][2]
| Compound ID | Structure | AC50 (nM) for PKM2 Activation | Maximum Activation (% of FBP) |
| TEPP-46 | 6-((3-aminophenyl)methyl)-4-methylthieno[3,2-b]pyrrole[3,2-d]pyridazin-5(4H)-one | 92 | 160 |
| Compound 1 | 4-ethyl-6-((4-fluorophenyl)methyl)thieno[3,2-b]pyrrole[3,2-d]pyridazin-5(4H)-one | 120 | 150 |
| Compound 2 | 4-methyl-6-((2-thienyl)methyl)thieno[3,2-b]pyrrole[3,2-d]pyridazin-5(4H)-one | 250 | 145 |
AC50: The concentration of a compound that induces a response halfway between the baseline and maximum response. FBP: Fructose-1,6-bisphosphate, the endogenous activator of PKM2.
Signaling Pathway: PKM2 Activation
The following diagram illustrates the mechanism of action of thieno[3,2-b]pyrrole-based PKM2 activators.
Caption: Mechanism of thieno[3,2-b]pyrrole-mediated PKM2 activation in cancer cells.
Experimental Protocol: PKM2 Activation Assay
This protocol describes a lactate dehydrogenase (LDH)-coupled enzymatic assay to determine the potency of thieno[3,2-b]pyrrole derivatives as PKM2 activators.
Materials:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
Nicotinamide adenine dinucleotide (NADH)
-
Fructose-1,6-bisphosphate (FBP) as a positive control
-
Thieno[3,2-b]pyrrole test compounds
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
384-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the thieno[3,2-b]pyrrole test compound in DMSO.
-
Perform serial dilutions of the test compound in assay buffer to create a range of concentrations for testing.
-
In a 384-well plate, add 5 µL of the diluted test compound or control (DMSO for baseline, FBP for maximum activation) to each well.
-
Prepare an enzyme/substrate mixture containing PKM2, PEP, ADP, LDH, and NADH in assay buffer.
-
Add 15 µL of the enzyme/substrate mixture to each well of the microplate.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NADH oxidation is proportional to the rate of pyruvate formation by PKM2.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the compound concentration and fit the data to a four-parameter logistic equation to determine the AC50 value.
Application 2: Inhibition of Methionine Aminopeptidase 2 (MetAP2) for Anti-Angiogenic and Cytotoxic Effects
Methionine aminopeptidases are enzymes that cleave the N-terminal methionine from newly synthesized proteins. MetAP2 has been identified as a key enzyme in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of MetAP2 has been shown to have potent anti-angiogenic and antitumor effects. Certain 4H-thieno[3,2-b]pyrrole derivatives have been identified as potential inhibitors of MetAP2, leading to apoptosis in cancer cells.
Quantitative Data: MetAP2 Inhibitors
A series of 4H-thieno[3,2-b]pyrrole derivatives have been evaluated for their anticancer activity, with the most active compound, 8i, showing potent inhibition of colon cancer cell growth. The proposed target for this compound is MetAP2.
| Compound ID | Structure | Cell Line | IC50 (µM) |
| Compound 8i | N-(4-chlorophenyl)-4-ethyl-6-(4-fluorobenzoyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide | HCT116 (Colon) | 1.2 |
| Compound 8i | N-(4-chlorophenyl)-4-ethyl-6-(4-fluorobenzoyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide | SW480 (Colon) | 2.5 |
| Compound 8i | N-(4-chlorophenyl)-4-ethyl-6-(4-fluorobenzoyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide | A549 (Lung) | >10 |
IC50: The concentration of a compound that inhibits cell growth by 50%.
Signaling Pathway: MetAP2 Inhibition
The following diagram illustrates the proposed mechanism of action for thieno[3,2-b]pyrrole-based MetAP2 inhibitors.
Caption: Proposed mechanism of thieno[3,2-b]pyrrole-mediated MetAP2 inhibition.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of thieno[3,2-b]pyrrole derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)
-
Thieno[3,2-b]pyrrole test compounds
-
DMSO
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the thieno[3,2-b]pyrrole test compounds in cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and MTT solution, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.
Experimental Workflow
The following diagram outlines a general experimental workflow for the discovery and preclinical evaluation of thieno[3,2-b]pyrrole-based anticancer agents.
Caption: General workflow for anticancer drug discovery with thieno[3,2-b]pyrroles.
The thieno[3,2-b]pyrrole scaffold represents a versatile and promising platform for the development of novel anticancer agents. Its ability to be elaborated into compounds that can modulate cancer metabolism through PKM2 activation or inhibit critical enzymes like MetAP2 highlights its broad therapeutic potential. The detailed protocols and data presented herein provide a solid foundation for researchers to further explore and exploit this privileged scaffold in the ongoing search for more effective cancer therapies.
References
- 1. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Giardia duodenalis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental protocols for screening and characterizing inhibitors of Giardia duodenalis, the causative agent of giardiasis. The following sections detail the methodologies for parasite culture, in vitro susceptibility testing, cytotoxicity assays, and assays for key life cycle stages, along with data presentation and visualization of relevant biological pathways and workflows.
In Vitro Culture of Giardia duodenalis Trophozoites
A fundamental prerequisite for testing inhibitors is the successful axenic culture of G. duodenalis trophozoites.
Protocol:
-
Media Preparation: Trophozoites are typically cultured in TYI-S-33 medium supplemented with bovine bile and serum.
-
Culture Conditions: Cultures are maintained at 37°C in screw-capped, flat-sided culture tubes filled to minimize air space, creating a microaerophilic environment.
-
Subculturing: Trophozoites adhere to the surface of the culture tubes. For subculturing, tubes are chilled on ice for 15-20 minutes to detach the parasites. The cell suspension is then used to inoculate fresh, pre-warmed medium.
-
Monitoring: Cultures are monitored daily using an inverted microscope to assess confluence and morphology.
In Vitro Susceptibility and Viability Assays
Determining the efficacy of potential inhibitors against G. duodenalis trophozoites is a critical step. Several methods can be employed to assess parasite viability.
ATP-Based Viability Assay (High-Throughput Screening)
This assay measures the intracellular ATP concentration, which is a direct indicator of metabolically active, viable cells. It is highly amenable to high-throughput screening (HTS) formats.
Protocol:
-
Cell Plating: Dispense G. duodenalis trophozoites into 96-well or 384-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Compound Addition: Add the test compounds at various concentrations. Include a positive control (e.g., metronidazole) and a negative control (vehicle, typically DMSO).
-
Incubation: Incubate the plates at 37°C for 24-48 hours under microaerophilic conditions.
-
ATP Detection: Add a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and provides the substrate and enzyme for a luminescent reaction.
-
Signal Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
Resazurin-Based Viability Assay
This colorimetric assay utilizes the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, fluorescent dye) by metabolically active cells.
Protocol:
-
Follow steps 1-3 of the ATP-Based Viability Assay.
-
Reagent Addition: Add resazurin solution to each well and incubate for an additional 4-6 hours.
-
Signal Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the IC50 values as described above.
Table 1: Comparison of In Vitro Viability Assays
| Assay Type | Principle | Throughput | Advantages | Disadvantages |
| ATP-Based | Measures intracellular ATP via a luminescent reaction. | High | Highly sensitive, rapid, and suitable for HTS. | Reagent costs can be high. |
| Resazurin-Based | Measures metabolic activity through the reduction of resazurin. | Medium to High | Cost-effective, simple, and reliable. | Less sensitive than ATP-based assays. |
| Microscopy-Based | Direct counting of viable (motile) vs. non-viable (immotile) trophozoites. | Low | Direct observation of parasite morphology and motility. | Time-consuming, subjective, and not suitable for HTS. |
Cytotoxicity Assay Against Human Cells
It is crucial to assess the toxicity of potential inhibitors against human cells to determine their selectivity. Human intestinal epithelial cells, such as Caco-2, are a relevant cell line for this purpose.
Protocol:
-
Cell Culture: Culture Caco-2 cells in appropriate medium (e.g., DMEM with 10% FBS) in 96-well plates until they form a confluent monolayer.
-
Compound Addition: Replace the medium with fresh medium containing the test compounds at the same concentrations used for the Giardia assays.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Use a standard cell viability assay, such as MTT or a commercial ATP-based assay for mammalian cells.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50). The selectivity index (SI) is then determined by the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI indicates greater selectivity for the parasite.
Table 2: Example Data for a Hypothetical Giardia Inhibitor
| Compound | G. duodenalis IC50 (µM) | Caco-2 CC50 (µM) | Selectivity Index (SI) |
| Metronidazole | 2.5 | >100 | >40 |
| Compound X | 1.2 | 50 | 41.7 |
| Compound Y | 5.8 | 15 | 2.6 |
Encystation and Excystation Assays
Inhibitors may target the differentiation stages of the Giardia life cycle. These assays are essential for identifying compounds that can block the formation of infectious cysts (encystation) or their conversion back to trophozoites (excystation).
In Vitro Encystation Assay
Protocol:
-
Induction of Encystation: Grow trophozoites to late logarithmic phase. Induce encystation by culturing the parasites in a high-bile, low-cholesterol medium with an alkaline pH (pH 7.8).
-
Compound Treatment: Add test compounds at the time of encystation induction.
-
Incubation: Incubate for 48-72 hours to allow for cyst formation.
-
Cyst Quantification: Collect and count the newly formed, water-resistant cysts using a hemocytometer. Cysts can be identified by their oval shape and refractile cell wall. Immunofluorescence staining for cyst wall proteins (CWPs) can also be used for more specific quantification.
-
Data Analysis: Determine the concentration of the compound that inhibits cyst formation by 50% (EC50).
In Vitro Excystation Assay
Protocol:
-
Cyst Collection: Collect in vitro-formed cysts and purify them from remaining trophozoites.
-
Induction of Excystation: Trigger excystation by exposing the cysts to a low pH environment (similar to the stomach) followed by incubation in a medium that mimics the conditions of the small intestine (e.g., containing bile salts and bicarbonate at 37°C).
-
Compound Treatment: Add test compounds during the excystation induction period.
-
Quantification of Excystation: After incubation (typically 2-4 hours), count the number of emerged trophozoites (excystzoites) using a hemocytometer.
-
Data Analysis: Calculate the EC50 for the inhibition of excystation.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing Giardia duodenalis inhibitors.
Caption: A generalized workflow for the discovery and initial characterization of novel Giardia duodenalis inhibitors.
Signaling Pathway for Encystation
This diagram depicts a simplified signaling pathway involved in the induction of Giardia encystation, a potential target for inhibitors.
Application Notes and Protocols for NMR Characterization of 4-methyl-4H-thieno[3,2-b]pyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and Nuclear Magnetic Resonance (NMR) characterization of 4-methyl-4H-thieno[3,2-b]pyrrole compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. The following sections outline a standard protocol for the N-methylation of the 4H-thieno[3,2-b]pyrrole core and provide guidance on the expected ¹H and ¹³C NMR spectral data.
Introduction
The 4H-thieno[3,2-b]pyrrole bicyclic system is a privileged scaffold in the development of novel therapeutic agents and organic electronic materials. The nitrogen atom of the pyrrole ring offers a convenient point for substitution, allowing for the modulation of the molecule's physicochemical and biological properties. The 4-methyl substituted derivatives are common targets in synthetic campaigns. Accurate characterization of these compounds is crucial, with NMR spectroscopy being the primary tool for structural elucidation and purity assessment.
Experimental Protocols
Synthesis of Methyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
This protocol is based on the alkylation of the corresponding N-unsubstituted precursor.[1]
Materials:
-
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.
NMR Sample Preparation
Materials:
-
Synthesized 4-methyl-4H-thieno[3,2-b]pyrrole compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Pipette
Procedure:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
The sample is now ready for ¹H and ¹³C NMR analysis.
Data Presentation
Due to the lack of publicly available experimental NMR data for 4-methyl-4H-thieno[3,2-b]pyrrole compounds in the searched literature, the following tables provide expected chemical shift ranges and multiplicities based on the analysis of structurally similar compounds and fundamental NMR principles. Actual experimental values may vary.
Table 1: Expected ¹H NMR Data for Methyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate in CDCl₃
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.0 - 7.3 | d | ~5.0 |
| H-3 | 6.8 - 7.1 | d | ~5.0 |
| H-6 | 6.5 - 6.8 | s | - |
| N-CH₃ | 3.8 - 4.2 | s | - |
| O-CH₃ | 3.7 - 3.9 | s | - |
Table 2: Expected ¹³C NMR Data for Methyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate in CDCl₃
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | 120 - 125 |
| C-3 | 110 - 115 |
| C-3a | 135 - 140 |
| C-4 (N-CH₃) | 30 - 35 |
| C-5 (C=O) | 160 - 165 |
| C-6 | 105 - 110 |
| C-6a | 140 - 145 |
| C-7a | 125 - 130 |
| O-CH₃ | 50 - 55 |
Mandatory Visualization
The following diagrams illustrate the key structures and workflows described in these application notes.
References
Application Notes and Protocols for High-Throughput Screening of Thienopyrrole Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of thienopyrrole and related heterocyclic compound libraries. The following sections outline methodologies for evaluating the biological activity of these compounds in various therapeutic areas, including oncology and virology.
Application Note 1: Anticancer Activity Screening of Thienopyrrole Derivatives
Thienopyrrole and its fused derivatives, such as thieno[2,3-c]pyridines and pyrrolothienopyrimidines, have emerged as promising scaffolds for the development of novel anticancer agents. These compounds have been shown to target a range of cancer-related proteins, including kinases like VEGFR-2 and AKT, and chaperone proteins like Hsp90.[1][2][3] High-throughput screening of thienopyrrole libraries against various cancer cell lines is a critical first step in identifying potent lead compounds.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of selected thienopyrrole and thienopyrimidine derivatives against various cancer cell lines.
| Compound ID | Target/Proposed Mechanism | Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| 6i | Hsp90 Inhibitor | HSC3 (Head and Neck) | MTT Assay | 10.8 | - | - |
| T47D (Breast) | MTT Assay | 11.7 | - | - | ||
| RKO (Colorectal) | MTT Assay | 12.4 | - | - | ||
| 3b | VEGFR-2/AKT Dual Inhibitor | HepG2 (Liver) | MTT Assay | 3.105 | - | - |
| PC-3 (Prostate) | MTT Assay | 2.15 | - | - | ||
| 4c | VEGFR-2/AKT Dual Inhibitor | HepG2 (Liver) | MTT Assay | 3.023 | - | - |
| PC-3 (Prostate) | MTT Assay | 3.12 | - | - | ||
| 9a | FLT3 Inhibitor | HepG-2 (Liver) | MTT Assay | 6.62 | Doxorubicin | 13.915 |
| MCF-7 (Breast) | MTT Assay | 7.2 | Doxorubicin | 8.43 |
Experimental Workflow: Cell-Based Anticancer Screening
The following diagram illustrates a typical workflow for high-throughput screening of a thienopyrrole compound library for anticancer activity.
Caption: High-throughput screening workflow for anticancer activity.
Protocol: MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxic effects of compounds from a thienopyrrole library on cancer cell lines.[2][4]
Materials:
-
Thienopyrrole compound library dissolved in DMSO.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Multichannel pipette and plate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thienopyrrole compounds in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.[4]
-
Incubate the plates for 72 hours at 37°C.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Shake the plates for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for each compound.
-
Application Note 2: Kinase Inhibitor Screening
Protein kinases are frequent targets in drug discovery, particularly in oncology.[5][6] Thienopyrrole derivatives have been identified as inhibitors of kinases such as VEGFR-2, AKT, and FLT3.[3][4] Homogeneous Time-Resolved Fluorescence (HTRF) assays are a robust method for HTS of kinase inhibitors.
Signaling Pathway: VEGFR-2 and AKT Inhibition
The following diagram depicts a simplified signaling pathway involving VEGFR-2 and AKT, which are targets for some thienopyrrole derivatives.[3]
Caption: Inhibition of the VEGFR-2/AKT signaling pathway.
Protocol: HTRF Kinase Assay
This protocol provides a general framework for screening thienopyrrole libraries against a target kinase using HTRF technology.
Materials:
-
Thienopyrrole compound library in DMSO.
-
Target kinase (e.g., recombinant human VEGFR-2).
-
Biotinylated substrate peptide.
-
ATP.
-
HTRF KinEASE™ kit or similar, containing:
-
Europium cryptate-labeled antibody (e.g., anti-phosphotyrosine).
-
Streptavidin-XL665.
-
-
Enzymatic buffer and detection buffer.
-
Low-volume 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the kinase, biotinylated substrate, and ATP in the enzymatic buffer.
-
Prepare serial dilutions of the thienopyrrole compounds.
-
-
Enzymatic Reaction:
-
Dispense 2 µL of the thienopyrrole compound or control into the wells of a 384-well plate.
-
Add 4 µL of the kinase solution.
-
Initiate the reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction by adding 10 µL of the detection buffer containing the europium cryptate-labeled antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Determine the percent inhibition for each compound relative to controls and calculate IC50 values for active compounds.
-
Application Note 3: Antiviral Activity Screening
Fused thiophene and thienopyrimidine derivatives have been investigated for their antiviral properties, for instance, against the H5N1 avian influenza virus.[7] Plaque reduction assays are a common method for evaluating the efficacy of antiviral compounds.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for an antiviral plaque reduction assay.
Protocol: Plaque Reduction Assay
This protocol describes the evaluation of antiviral activity of a thienopyrrole library against an influenza virus using Madin-Darby Canine Kidney (MDCK) cells.[7]
Materials:
-
MDCK cells.
-
Influenza virus stock (e.g., H5N1).
-
Thienopyrrole compound library in DMSO.
-
6-well plates.
-
Minimal Essential Medium (MEM).
-
Trypsin.
-
Agarose.
-
Crystal violet staining solution.
Procedure:
-
Cell Preparation:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
-
Infection:
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with a dilution of the virus calculated to produce approximately 100 plaques per well.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Compound Treatment:
-
During the adsorption period, prepare various concentrations of the thienopyrrole compounds in an agarose overlay medium.
-
After adsorption, remove the virus inoculum and wash the cells.
-
Add 2 mL of the compound-containing agarose overlay to each well. Include a no-drug control.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
-
Staining and Quantification:
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the agarose overlay and stain the cell monolayer with 0.5% crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the no-drug control.
-
Determine the EC50 (50% effective concentration) for the active compounds.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening for the Discovery of Enzyme Inhibitors [acs.figshare.com]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Synthesis and screening of some novel fused thiophene and thienopyrimidine derivatives for anti-avian influenza virus (H5N1) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Functionalized 4H-thieno[3,2-b]pyrrole-5-carboxylates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized 4H-thieno[3,2-b]pyrrole-5-carboxylates. This scaffold is of significant interest in medicinal chemistry and materials science. The following protocols are based on established literature methods, offering a modular approach to this versatile heterocyclic system.
Overview of the General Synthetic Strategy
The construction of the functionalized 4H-thieno[3,2-b]pyrrole-5-carboxylate core generally follows a multi-step sequence, beginning with the synthesis of a substituted thiophene precursor, followed by cyclization to form the fused pyrrole ring, and subsequent functionalization. A common and effective strategy involves the following key transformations:
-
Synthesis of Ethyl 2-aminothiophene-3-carboxylate: This key intermediate is typically prepared via the Gewald reaction, a multicomponent condensation.
-
Formation of the Pyrrole Ring: The pyrrole moiety is constructed onto the thiophene core, often through a Hemetsberger-Knittel type cyclization or a modular approach involving palladium-catalyzed reactions.
-
N-Functionalization of the Thienopyrrole Core: The nitrogen atom of the pyrrole ring can be substituted with various alkyl or aryl groups.
-
Further Functionalization: Additional modifications can be made to the thiophene or pyrrole rings as required.
Below are the detailed protocols for the key steps in this synthetic pathway.
Experimental Protocols
Protocol 2.1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate (Gewald Reaction)
This protocol describes the one-pot synthesis of a key thiophene intermediate.
Reaction Scheme:
Caption: Gewald reaction for the synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate.
Materials:
-
Acetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur powder
-
Diethylamine
-
Absolute ethanol
Procedure:
-
To a mixture of ethyl cyanoacetate (0.1 mol) and acetophenone (0.1 mol), dissolve in 150 ml of absolute ethanol in a round-bottomed flask.
-
Add elemental sulfur powder (0.1 mol) and diethylamine (20 ml) to the mixture.
-
Heat the reaction mixture at 55 to 65 °C for 2 hours with stirring.
-
After the reaction is complete, cool the mixture in a refrigerator overnight.
-
Collect the formed precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.
Quantitative Data:
| Starting Material | Molar Equiv. | Product | Yield | Melting Point |
| Acetophenone | 1.0 | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 71% | 203°C |
Protocol 2.2: Modular Synthesis of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
This protocol outlines a flexible approach to construct the thieno[3,2-b]pyrrole scaffold. A key step is the palladium-catalyzed heteroannulation of an internal alkyne.
Workflow Diagram:
Caption: Modular synthesis workflow for functionalized thienopyrroles.
Protocol 2.3: N-Alkylation of Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
This protocol describes the functionalization of the pyrrole nitrogen.
Reaction Scheme:
Caption: N-Alkylation of the thieno[3,2-b]pyrrole core.
Materials:
-
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
-
Alkylating agent (e.g., methyl iodide, allyl bromide, benzyl bromide)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate in anhydrous THF, add sodium hydride portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for N-Alkylation:
| Alkylating Agent | Product |
| Methyl iodide | Methyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
| Allyl bromide | Methyl 4-allyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
| Benzyl bromide | Methyl 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
Note: Specific yield data for these reactions requires access to the full experimental details of the cited literature.
Summary and Further Applications
The protocols outlined above provide a foundational approach for the synthesis of a variety of functionalized 4H-thieno[3,2-b]pyrrole-5-carboxylates. The modular nature of these synthetic routes allows for the introduction of diverse substituents on both the thiophene and pyrrole rings, making this scaffold highly adaptable for various research applications, including the development of novel therapeutic agents and organic electronic materials. A series of novel heterocyclic combinatorial libraries have been obtained by parallel solution-phase synthesis starting from alkyl 4H-thieno[3,2-b]-pyrrole-5-carboxylates.[2] These key intermediates can undergo various reactions such as alkylation, transformation of the carboxylate group, and intramolecular cyclizations.[2]
References
Application Notes and Protocols for Preclinical Evaluation of Thieno[3,2-b]pyrrole Therapeutic Agents in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of thieno[3,2-b]pyrrole-based therapeutic agents. This document outlines experimental designs, detailed protocols, and data presentation strategies for key therapeutic areas including oncology, neurodegenerative diseases, and infectious diseases.
I. Oncology: Targeting Colon Cancer with Thieno[3,2-b]pyrrole-Based Methionine Aminopeptidase 2 (MetAP2) Inhibitors
Thieno[3,2-b]pyrrole derivatives have been identified as a promising scaffold for the development of novel anticancer agents.[1] One of the key mechanisms of action for certain derivatives is the inhibition of methionine aminopeptidase 2 (MetAP2), an enzyme crucial for angiogenesis and tumor progression.[2][3][4] The following protocols are designed to assess the in vivo efficacy of thieno[3,2-b]pyrrole-based MetAP2 inhibitors in a colon cancer xenograft model.
Quantitative Data Summary
The following table summarizes a hypothetical in vivo study based on typical experimental parameters for MetAP2 inhibitors in a colon cancer model.
| Parameter | Details |
| Animal Model | Athymic Nude (nu/nu) mice, female, 6-8 weeks old |
| Cancer Cell Line | HCT116 human colon carcinoma cells |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) in saline |
| Test Compound | Thieno[3,2-b]pyrrole derivative (e.g., Compound 8i analog) |
| Dosage | 10 mg/kg, 30 mg/kg, 100 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Dosing Frequency | Once daily |
| Treatment Duration | 21 days |
| Primary Endpoint | Tumor volume |
| Secondary Endpoints | Body weight, tumor weight at necropsy, immunohistochemical analysis of tumor tissue (CD31 for angiogenesis, Ki-67 for proliferation) |
| Expected Outcome | Dose-dependent inhibition of tumor growth |
Experimental Protocol: Colon Cancer Xenograft Model
-
Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Implantation:
-
Harvest HCT116 cells during the logarithmic growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer the thieno[3,2-b]pyrrole compound or vehicle control daily via intraperitoneal injection.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Observe the animals daily for any signs of distress or adverse effects.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for immunohistochemical analysis.
-
Process the remaining tumor tissue for pharmacodynamic biomarker analysis (e.g., Western blot for MetAP2 target engagement).
-
Signaling Pathway and Experimental Workflow
Caption: MetAP2 Inhibition Pathway in Cancer.
Caption: Xenograft Model Experimental Workflow.
II. Neurodegenerative Diseases: Targeting Alzheimer's Disease with Thieno[3,2-b]pyrrole-Based GSK-3β Inhibitors
Glycogen synthase kinase 3β (GSK-3β) is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease (AD).[5][6] Thieno[3,2-b]pyrrole analogs have shown potential as GSK-3β inhibitors, suggesting their therapeutic utility in AD.[7] The following protocols are designed for the preclinical assessment of these compounds in a transgenic mouse model of AD.
Quantitative Data Summary
The following table outlines a representative study design for evaluating a thieno[3,2-b]pyrrole-based GSK-3β inhibitor in the 5xFAD mouse model of Alzheimer's disease.[8]
| Parameter | Details |
| Animal Model | 5xFAD transgenic mice, male and female, 4 months of age |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Test Compound | Thieno[3,2-b]pyrrole GSK-3β inhibitor |
| Dosage | 5 mg/kg, 15 mg/kg, 50 mg/kg |
| Administration Route | Oral gavage (p.o.) |
| Dosing Frequency | Once daily |
| Treatment Duration | 12 weeks |
| Primary Endpoint | Cognitive performance (Morris Water Maze) |
| Secondary Endpoints | Brain Aβ plaque load, Tau phosphorylation levels (p-Tau), synaptic marker density (synaptophysin), neuroinflammation markers (Iba1, GFAP) |
| Expected Outcome | Improved cognitive function and reduction in AD-related neuropathology |
Experimental Protocol: 5xFAD Mouse Model of Alzheimer's Disease
-
Animal Acclimation and Baseline Assessment:
-
Acclimate 5xFAD mice to the housing conditions for at least two weeks.
-
Conduct baseline behavioral testing to ensure comparability between groups before treatment initiation.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (n=12-15 mice per group, mixed gender).
-
Administer the thieno[3,2-b]pyrrole compound or vehicle control daily via oral gavage.
-
-
Behavioral Testing (Morris Water Maze):
-
After 10-11 weeks of treatment, begin the Morris Water Maze test to assess spatial learning and memory.
-
Acquisition Phase (5 days): Train mice to find a hidden platform in a circular pool of water. Record escape latency and path length.
-
Probe Trial (Day 6): Remove the platform and allow mice to swim freely for 60 seconds. Record the time spent in the target quadrant.
-
-
Endpoint Analysis (after 12 weeks of treatment):
-
Euthanize the mice and perfuse with saline.
-
Harvest the brains. Hemisect the brains, with one hemisphere fixed for immunohistochemistry and the other snap-frozen for biochemical analysis.
-
Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., with 4G8 antibody) and phosphorylated Tau (e.g., with AT8 antibody).
-
Biochemical Analysis: Use ELISA to quantify Aβ40 and Aβ42 levels. Use Western blotting to measure levels of p-Tau, total Tau, and synaptic proteins.
-
Signaling Pathway and Logical Relationships
Caption: GSK-3β Signaling in Alzheimer's Disease.
III. Infectious Diseases: Thieno[3,2-b]pyrrole Carboxamides for the Treatment of Giardiasis
Thieno[3,2-b]pyrrole 5-carboxamides have demonstrated potent and selective activity against Giardia duodenalis, the parasite responsible for giardiasis.[9][10] Preclinical studies in mice have shown that these compounds are well-tolerated and can effectively reduce parasite burden.
Quantitative Data Summary
The following table presents data from a proof-of-concept in vivo study of a thieno[3,2-b]pyrrole 5-carboxamide for the treatment of giardiasis.[10]
| Parameter | Details |
| Animal Model | Female outbred Swiss mice |
| Infectious Agent | Giardia duodenalis trophozoites |
| Vehicle | Not specified |
| Test Compound | Thieno[3,2-b]pyrrole 5-carboxamide (Compound 2) |
| Dosage | Up to 7.4 mg/kg |
| Administration Route | Oral gavage (p.o.) |
| Dosing Frequency | Single doses for 3 days (for tolerability) |
| Primary Endpoint | Parasite burden in the small intestine |
| Secondary Endpoints | Clinical signs of disease, impact on gut microbiota |
| Observed Outcome | Well-tolerated and reduced parasite burden |
Experimental Protocol: Murine Model of Giardiasis
-
Parasite Culture and Infection:
-
Culture G. duodenalis trophozoites in Keister's modified TYI-S-33 medium.
-
Infect mice by oral gavage with 1 x 10^6 trophozoites.
-
-
Tolerability Study:
-
In uninfected mice, administer the thieno[3,2-b]pyrrole compound at various doses (e.g., up to 7.4 mg/kg) for 3 consecutive days.
-
Monitor for any adverse clinical signs or changes in body weight.
-
-
Efficacy Study:
-
On day 4 post-infection, begin treatment with the test compound or vehicle control.
-
Administer the drug via oral gavage once daily for 3-5 days.
-
-
Endpoint Analysis:
-
Euthanize the mice 24 hours after the final dose.
-
Harvest the small intestine and enumerate the number of trophozoites present in the lumen.
-
Collect fecal samples to assess the impact on the normal gut microbiota via 16S rRNA sequencing.
-
Experimental Workflow
Caption: Giardiasis In Vivo Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of P67/MetAP2 as a tumor suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METAP2 - Wikipedia [en.wikipedia.org]
- 5. Glycogen synthase kinase 3β and Alzheimer’s disease: pathophysiological and therapeutic significance - ProQuest [proquest.com]
- 6. Role of GSK‐3β in Alzheimer's disease pathology | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. google.com [google.com]
- 9. Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. [escholarship.org]
- 10. escholarship.org [escholarship.org]
Application Notes and Protocols for Measuring PKM2 Activation by Small Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. It exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. The dimeric form of PKM2 is predominant in tumor cells and plays a non-glycolytic role by acting as a protein kinase and a transcriptional coactivator, thereby promoting cell proliferation and survival. Small molecule activators that stabilize the active tetrameric form of PKM2 are of significant interest as potential cancer therapeutics. This document provides detailed protocols for biochemical and cellular assays to measure the activation of PKM2 by small molecules.
Biochemical Assays for Measuring PKM2 Activation
Biochemical assays are essential for the initial screening and characterization of small molecule activators of PKM2. These assays directly measure the enzymatic activity of purified PKM2 in the presence of test compounds.
Lactate Dehydrogenase (LDH)-Coupled Assay
This is a continuous spectrophotometric assay that measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂.
-
Recombinant human PKM2 (final concentration 20 nM).
-
Phosphoenolpyruvate (PEP) (final concentration 0.5 mM).
-
Adenosine diphosphate (ADP) (final concentration 1 mM).
-
Nicotinamide adenine dinucleotide (NADH) (final concentration 0.2 mM).
-
Lactate dehydrogenase (LDH) (final concentration 8 units/well).
-
Small molecule activator (various concentrations).
-
DMSO (as a vehicle control).
-
-
Assay Procedure (96-well plate format):
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add 190 µL of the master mix to each well of a 96-well plate.
-
Add 5 µL of the small molecule activator at various concentrations (or DMSO for control) to the respective wells.
-
Initiate the reaction by adding 5 µL of the diluted PKM2 enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm at 25°C for 20 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the concentration of the small molecule activator.
-
Determine the EC50 (half-maximal effective concentration) value by fitting the data to a dose-response curve.
-
Kinase-Glo® Luminescent Assay
This is an endpoint assay that measures the amount of ATP produced by the PKM2 reaction. The Kinase-Glo® reagent contains luciferase, which generates a luminescent signal proportional to the ATP concentration. Since the Kinase-Glo® reagent inhibits the PKM2 reaction, the two reactions are performed sequentially.[1]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂.
-
Recombinant human PKM2 (final concentration 4 nM).[1]
-
Phosphoenolpyruvate (PEP) (final concentration 200 µM).[1]
-
Adenosine diphosphate (ADP) (final concentration 200 µM).[1]
-
Small molecule activator (various concentrations).
-
DMSO (as a vehicle control).
-
Kinase-Glo® Plus Reagent (Promega).
-
-
Assay Procedure (96-well plate format):
-
In a 96-well plate, combine the assay buffer, PEP, ADP, and the small molecule activator at various concentrations.
-
Add the PKM2 enzyme to initiate the reaction.
-
Incubate the plate at room temperature for 20 minutes.[1]
-
Add a volume of Kinase-Glo® Plus Reagent equal to the volume of the kinase reaction in each well.
-
Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the PKM2 activity.
-
Plot the luminescence against the concentration of the small molecule activator.
-
Determine the AC50 (half-maximal activation concentration) value from the dose-response curve.
-
Cellular Assays for Measuring PKM2 Activation
Cellular assays are crucial for validating the activity of PKM2 activators in a more physiologically relevant context. These assays measure the downstream effects of PKM2 activation within intact cells.
Extracellular Acidification Rate (ECAR) Assay
Activation of PKM2 enhances the rate of glycolysis, leading to an increased production and extrusion of lactate and protons into the extracellular medium. This change in proton efflux can be measured in real-time as the extracellular acidification rate (ECAR) using instruments like the Seahorse XF Analyzer.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture cancer cells (e.g., A549, H1299) in appropriate growth medium.
-
Seed the cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge of the Seahorse XF Analyzer with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, glutamine, and pyruvate, and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
Prepare the small molecule activator and other compounds (e.g., oligomycin, 2-deoxyglucose) in the assay medium for injection.
-
-
Seahorse XF Glycolysis Stress Test:
-
Load the prepared compounds into the injection ports of the sensor cartridge.
-
Calibrate the Seahorse XF Analyzer.
-
Measure the basal ECAR.
-
Sequentially inject the small molecule activator, oligomycin (to measure glycolytic capacity), and 2-deoxyglucose (to inhibit glycolysis and measure non-glycolytic acidification).
-
-
Data Analysis:
-
The Seahorse XF software calculates the ECAR values at different stages of the assay.
-
An increase in ECAR upon addition of the small molecule activator indicates an increase in glycolytic flux due to PKM2 activation.
-
Lactate Production Assay
A direct consequence of increased glycolysis upon PKM2 activation is the increased production of lactate. This can be quantified using a specific lactate assay kit.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the small molecule activator for a specified period (e.g., 24 hours).
-
-
Sample Preparation:
-
After treatment, collect the cell culture medium.
-
If measuring intracellular lactate, lyse the cells and collect the lysate.
-
-
Lactate Measurement:
-
Use a commercially available lactate assay kit (e.g., Lactate-Glo™ Assay from Promega).
-
Follow the manufacturer's protocol to measure the lactate concentration in the collected samples. The Lactate-Glo™ Assay is a bioluminescent method where the luminescent signal is proportional to the amount of lactate.[2]
-
-
Data Analysis:
-
Normalize the lactate concentration to the cell number or total protein concentration.
-
A dose-dependent increase in lactate production upon treatment with the small molecule activator indicates PKM2 activation.
-
Quantitative Data for Small Molecule Activators of PKM2
The following table summarizes the potency of several known small molecule activators of PKM2.
| Small Molecule Activator | Assay Type | Potency (AC50/EC50) | Reference |
| TEPP-46 | Biochemical | AC50 = 92 nM | [3][4][5][6] |
| DASA-58 | Biochemical | AC50 = 38 nM | [7][8] |
| DASA-58 | Cellular (A549) | EC50 = 19.6 µM | [9] |
| ML-265 | Biochemical | AC50 = 70 nM |
Visualizations
PKM2 Signaling Pathway
Caption: PKM2 activation and its role in glycolysis.
Experimental Workflow for Screening PKM2 Activators
Caption: Workflow for identifying and characterizing PKM2 activators.
References
- 1. astx.com [astx.com]
- 2. Lactate Glo Assay Protocol [promega.com]
- 3. TEPP 46 | PKM2: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PKM2 Activator IV, TEPP-46 - Calbiochem CAS 1221186-53-3 | 505487 [merckmillipore.com]
- 7. medkoo.com [medkoo.com]
- 8. probechem.com [probechem.com]
- 9. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-thieno[3,2-b]pyrroles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-chloro-thieno[3,2-b]pyrroles. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides
Problem 1: Low or No Yield of 2-chloro-thieno[3,2-b]pyrrole
Question: I am attempting to chlorinate my thieno[3,2-b]pyrrole starting material, but I am observing very low to no formation of the desired 2-chloro product. What are the potential causes and how can I resolve this?
Answer:
Low or no yield in the chlorination of thieno[3,2-b]pyrroles can stem from several factors, primarily related to the reactivity of the starting material and the reaction conditions. Thieno[3,2-b]pyrrole is an electron-rich heterocyclic system, making it highly reactive towards electrophiles.
Potential Causes and Solutions:
-
Decomposition of Starting Material: The high reactivity of the thieno[3,2-b]pyrrole ring can lead to degradation under harsh chlorination conditions.
-
Solution: Employ milder chlorinating agents. N-chlorosuccinimide (NCS) is generally a good first choice over more aggressive reagents like sulfuryl chloride (SO₂Cl₂). Start with stoichiometric amounts of the chlorinating agent and perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
-
-
Incorrect Regioselectivity: While the 2-position is electronically favored for electrophilic substitution, other positions on the ring can also react, leading to a mixture of isomers and a low yield of the desired product.
-
Solution: The choice of solvent can influence regioselectivity. Non-polar, aprotic solvents such as dichloromethane (DCM) or chloroform are often preferred. It is also crucial to ensure the pyrrole nitrogen is appropriately protected if it is unsubstituted, as this can direct the electrophilic attack.
-
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient activation of the chlorinating agent or too short a reaction time.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If using NCS, the addition of a catalytic amount of a Lewis acid or a Brønsted acid can sometimes enhance its electrophilicity, but this should be done cautiously to avoid decomposition.
-
Problem 2: Formation of Multiple Products and Purification Challenges
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure 2-chloro-thieno[3,2-b]pyrrole. What are these byproducts and what is the best way to purify my target compound?
Answer:
The formation of multiple products is a common issue in the chlorination of electron-rich heterocycles. These byproducts can include over-chlorinated species and isomers.
Common Side Products:
-
Di- and Tri-chlorinated Products: Due to the high reactivity of the ring system, over-chlorination is a significant risk, leading to the formation of dichlorinated and even trichlorinated thieno[3,2-b]pyrroles.
-
Isomeric Monochloro Products: While the 2-position is the most likely site of chlorination, substitution at other positions can occur.
-
N-Chlorinated Product: If the pyrrole nitrogen is unprotected, it can be chlorinated to form an unstable N-chloro intermediate, which may then rearrange or lead to other byproducts.[1]
Purification Strategies:
-
Column Chromatography: This is the most common method for separating the desired product from byproducts. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. Careful monitoring of the fractions by TLC is crucial.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining high-purity material.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution and purity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and chlorinating agents for the synthesis of 2-chloro-thieno[3,2-b]pyrrole?
A1: A common synthetic route starts with a substituted thiophene, which is then used to construct the fused pyrrole ring. For the chlorination step, N-chlorosuccinimide (NCS) is a recommended starting point due to its milder nature compared to agents like sulfuryl chloride (SO₂Cl₂).
Q2: What are the typical reaction conditions for the chlorination of thieno[3,2-b]pyrrole with NCS?
A2: A typical procedure would involve dissolving the thieno[3,2-b]pyrrole starting material in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The reaction is usually performed at a low temperature, starting at 0 °C, and then allowing it to slowly warm to room temperature while monitoring the progress by TLC or LC-MS.
Q3: How can I confirm the regiochemistry of the chlorination and ensure I have synthesized the 2-chloro isomer?
A3: The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. 1H NMR will show characteristic shifts and coupling patterns for the protons on the heterocyclic core. For a 2-chloro-thieno[3,2-b]pyrrole, you would expect to see the disappearance of the signal corresponding to the proton at the 2-position. 2D NMR techniques such as COSY and HMBC can further confirm the connectivity and establish the exact position of the chlorine atom.
Q4: My reaction with sulfuryl chloride (SO₂Cl₂) resulted in a dark, oily residue that is difficult to work up. What should I do?
A4: Sulfuryl chloride is a highly reactive and aggressive reagent that can lead to polymerization and the formation of tarry byproducts, especially with electron-rich substrates. During the workup, quenching the reaction mixture by pouring it over ice and then neutralizing with a base like sodium bicarbonate is a common practice. If an oily residue persists, it may be due to residual chlorinated solvents or sulfonic acid byproducts. A thorough aqueous workup with a bicarbonate wash is recommended. If purification by column chromatography is difficult due to streaking, trying a different solvent system or using a silica plug to remove the most polar impurities before the main column can be helpful.
Experimental Protocols
Protocol 1: Synthesis of a Thieno[3,2-b]pyrrole Core
This protocol is a general representation based on common synthetic strategies for similar heterocyclic systems.
-
Step 1: Synthesis of the Azido-Acrylate Intermediate.
-
To a solution of sodium ethoxide in ethanol at 0 °C, add a substituted thiophene-2-carbaldehyde.
-
Slowly add ethyl 2-azidoacetate to the mixture.
-
Stir the reaction at 0 °C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 2: Cyclization to the Thieno[3,2-b]pyrrole Core.
-
Dissolve the crude azido-acrylate intermediate in a high-boiling solvent such as o-xylene.
-
Heat the solution to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting thieno[3,2-b]pyrrole derivative by column chromatography.
-
Protocol 2: Chlorination of a Thieno[3,2-b]pyrrole Derivative with NCS
-
Reaction Setup:
-
Dissolve the thieno[3,2-b]pyrrole starting material (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of NCS:
-
Add N-chlorosuccinimide (NCS) (1.05 equivalents) portion-wise to the cooled solution over 15-20 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
| Parameter | Synthesis of Thieno[3,2-b]pyrrole Core | Chlorination with NCS |
| Starting Material | Substituted thiophene-2-carbaldehyde | Thieno[3,2-b]pyrrole derivative |
| Reagents | Sodium ethoxide, ethyl 2-azidoacetate | N-chlorosuccinimide (NCS) |
| Solvent | Ethanol, o-xylene | Dichloromethane (DCM) |
| Temperature | 0 °C to reflux | 0 °C to room temperature |
| Typical Yield | 60-80% | 50-70% |
| Purification | Column Chromatography | Column Chromatography |
Visualizations
Caption: Experimental workflow for the synthesis of 2-chloro-thieno[3,2-b]pyrrole.
Caption: Troubleshooting logic for low yield in the chlorination reaction.
References
Technical Support Center: Synthesis of Thieno[3,2-b]pyrrole-5-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of thieno[3,2-b]pyrrole-5-carboxamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for preparing thieno[3,2-b]pyrrole-5-carboxamides?
A1: The most common final step in the synthesis of thieno[3,2-b]pyrrole-5-carboxamides is the coupling of a 4H-thieno[3,2-b]pyrrole-5-carboxylic acid derivative with a desired amine. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, which is then reacted with the amine.
Q2: What are some common reasons for low yields in the amide coupling step?
A2: Low yields can stem from several factors:
-
Inefficient activation of the carboxylic acid: The conversion to an acid chloride or another activated species may be incomplete.
-
Side reactions: The coupling reagents or reaction conditions might lead to unwanted side products.
-
Poor nucleophilicity of the amine: Sterically hindered or electron-deficient amines may react slowly.
-
Suboptimal reaction conditions: Issues with the solvent, temperature, or reaction time can all negatively impact the yield.
-
Purification losses: The final product may be difficult to separate from byproducts or unreacted starting materials.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin Layer Chromatography (TLC) is a straightforward method to monitor the consumption of the starting materials (carboxylic acid and amine) and the formation of the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the presence of the desired product and identify potential byproducts.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product.[1]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Poor quality of starting materials | Ensure the 4H-thieno[3,2-b]pyrrole-5-carboxylic acid and the amine are pure and dry. The presence of water can quench the activated carboxylic acid species. |
| Ineffective carboxylic acid activation | If using a thionyl chloride or oxalyl chloride for acid chloride formation, ensure the reagent is fresh. Consider using a different activating agent. A wide variety of modern coupling reagents are available, such as HATU, HBTU, or PyBOP, which can be more efficient and lead to fewer side reactions.[2] |
| Reaction temperature is too low | While some coupling reactions proceed at room temperature, others may require gentle heating. Monitor the reaction by TLC and consider a modest increase in temperature if no conversion is observed. |
| Incorrect stoichiometry | Ensure the correct molar ratios of reactants and reagents are used. A slight excess of the amine may be beneficial in some cases. |
Issue 2: Presence of Significant Impurities
| Potential Cause | Suggested Solution |
| Formation of symmetrical anhydrides from the carboxylic acid | This can occur with some activating agents. Using an additive like 1-hydroxybenzotriazole (HOBt) can help to minimize this side reaction.[2] |
| Racemization (if chiral centers are present) | The choice of coupling reagent and additives can influence the degree of racemization. Reagents like HATU are known to suppress epimerization.[2] |
| Reaction with the thienopyrrole ring | Under harsh acidic or basic conditions, the bicyclic core may be susceptible to side reactions. Ensure the reaction conditions are as mild as possible. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-4H-thieno[3,2-b]pyrrole-5-carboxamide
This protocol is a generalized procedure based on a reported synthesis.[1]
Step 1: Formation of the Acid Chloride
-
Suspend 4H-thieno[3,2-b]pyrrole-5-carboxylic acid in an anhydrous solvent such as dichloromethane (CH2Cl2).
-
Add a catalytic amount of dry dimethylformamide (DMF).
-
Slowly add an excess (e.g., 2 equivalents) of oxalyl chloride or thionyl chloride.
-
Stir the mixture at room temperature until the reaction is complete (monitor by the cessation of gas evolution and TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired aniline (e.g., 1.1 equivalents) and a non-nucleophilic base such as triethylamine (e.g., 3 equivalents) in the same solvent.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Quantitative Data
The following table summarizes reported yields for the synthesis of various thieno[3,2-b]pyrrole-5-carboxamide derivatives.
| Derivative | Amine | Coupling Conditions | Yield (%) | Reference |
| N-(2-chlorophenyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide | 2-chloroaniline | Oxalyl chloride, triethylamine, THF | 72 | [1] |
Visualizations
Experimental Workflow for Thieno[3,2-b]pyrrole-5-carboxamide Synthesis
Caption: General workflow for the synthesis of thieno[3,2-b]pyrrole-5-carboxamide.
Troubleshooting Logic for Low Yield in Amide Coupling
Caption: Decision tree for troubleshooting low yields in the amide coupling step.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Thienopyrrole Inhibitors
This guide provides researchers, scientists, and drug development professionals with practical solutions and insights for addressing the challenges associated with the poor aqueous solubility of thienopyrrole inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do my thienopyrrole-based inhibitors exhibit poor aqueous solubility?
A: The limited aqueous solubility of thienopyrrole inhibitors is often intrinsic to their chemical structure. These compounds are typically characterized by a rigid, fused heterocyclic ring system that is largely hydrophobic. The planarity of the scaffold can facilitate strong crystal lattice packing, making it difficult for water molecules to solvate the compound and break it out of its solid state. For a drug to be effective, especially when delivered orally, it must first dissolve.[1]
Q2: My inhibitor precipitated in the well during a cell-based assay. What are some immediate troubleshooting steps?
A: Compound precipitation is a common issue that can lead to unreliable assay results. Before undertaking complex reformulations, consider these immediate steps:
-
Check DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in the well is at a non-toxic level, typically ≤0.5%. While DMSO is an excellent solvent for the stock solution, high final concentrations can be toxic to cells.
-
Incorporate Serum: If your cell culture media is serum-free, consider adding fetal bovine serum (FBS). Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.
-
Use of Co-solvents: In some biochemical (cell-free) assays, the use of co-solvents like polyethylene glycol (PEG) or cyclodextrins can improve solubility.[2] However, their effects on cell viability and the specific target must be validated.
-
Sonication: Briefly sonicating your final diluted compound in the aqueous media just before adding it to the cells can help break up microscopic precipitates.
Q3: What are the primary strategies for fundamentally improving the solubility of a lead thienopyrrole compound?
A: There are two main avenues for addressing poor solubility: chemical modification and advanced formulation.[3]
-
Chemical Modification: This involves altering the molecule's structure to improve its physicochemical properties. The most common method is the prodrug approach , where a soluble promoiety is attached to the parent drug.[4][5] This moiety is later cleaved in vivo to release the active inhibitor.
-
Advanced Formulation: This strategy focuses on how the drug is prepared and delivered without changing its chemical structure. Key techniques include nanoparticle encapsulation (e.g., in lipid or polymer matrices) and the creation of amorphous solid dispersions .[3][6][7] These methods prevent the compound from forming a stable crystal lattice, thereby enhancing its dissolution rate.
Q4: How does a prodrug strategy work to enhance solubility?
A: A prodrug is a bioreversible, inactive derivative of a parent drug that is designed to overcome pharmaceutical or pharmacokinetic barriers.[8] For solubility enhancement, a hydrophilic "promoieity" (e.g., containing phosphate, amino acid, or polyethylene glycol groups) is covalently attached to the active inhibitor.[4] This new, more soluble molecule can be formulated in an aqueous solution. Once administered, enzymes in the body cleave the bond, releasing the active, less-soluble parent drug at the site of action.[8] This approach should be considered early in the drug discovery process, not as a last resort.[5]
Q5: When should I consider using a nanoparticle formulation for my inhibitor?
A: Nanoparticle formulations are an excellent choice when chemical modification is not feasible or desired. This strategy is particularly useful for potent compounds where achieving therapeutic concentrations is limited by solubility.[6] By encapsulating the hydrophobic drug in a nanocarrier (like a liposome or a polymer such as PLGA), you can create a stable aqueous dispersion.[9][10][11] This approach can improve the drug's bioavailability, prolong its circulation time, and potentially reduce side effects.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound crashes out of solution when making stock. | The chosen solvent (e.g., 100% DMSO) is not strong enough or the compound has extremely low solubility. | Try gentle warming or sonication. If unsuccessful, consider alternative solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), but always check for compatibility with your assay. |
| Inconsistent IC50 values across experiments. | Compound precipitation at higher concentrations is artificially flattening the dose-response curve. | Perform a kinetic solubility assay in the specific assay buffer to determine the concentration at which the compound begins to precipitate.[12] Limit your top assay concentration to below this solubility limit. |
| Poor in vivo efficacy despite good in vitro potency. | Low aqueous solubility is leading to poor absorption and bioavailability. | This is a strong indicator that a solubility-enhancing strategy is needed. Evaluate prodrug synthesis or advanced formulation techniques like nanoparticle encapsulation.[13] |
Data on Solubility Enhancement Strategies
Quantitative data highlights the impact of different strategies on improving the solubility and performance of poorly soluble inhibitors.
Table 1: Solubility Enhancement via Chemical Modification This table shows data for a thieno[2,3-b]pyridine, a close analog of thienopyrroles, where a solubilizing morpholine group was added and the core was modified.
| Compound ID | Modification | Aqueous Solubility | Fold Increase in Solubility |
| Parent Thieno[2,3-b]pyridine | None | 1.2 µg/mL | - |
| Modified Pyrrolo[2,3-b]pyridine | N-substitution and Morpholine addition | 1.3 mg/mL (1300 µg/mL) | ~1083x |
| (Data sourced from Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents[14]) |
Table 2: Performance Enhancement via Advanced Formulation This table shows data for the kinase inhibitor Dasatinib, comparing the standard crystalline form to an amorphous formulation (HyNap) designed for better dissolution.
| Formulation | Key Feature | Required Dose for Bioequivalence | Clinical Implication |
| Standard Dasatinib | Crystalline solid | Standard Dose | Susceptible to pH-dependent solubility issues. |
| HyNap Dasatinib | Amorphous solid dispersion | ~30% Lower Dose | Enhanced solubility and bioavailability, less variability in drug levels.[15] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Nephelometry
This protocol determines the concentration at which a compound begins to precipitate from a solution, which is critical for designing reliable in vitro assays.
Objective: To measure the kinetic solubility of a thienopyrrole inhibitor in a buffered aqueous solution.
Materials:
-
Thienopyrrole inhibitor (10 mM stock in 100% DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate-reading nephelometer or spectrophotometer capable of reading absorbance at ~620 nm
-
Multichannel pipette
Methodology:
-
Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Compound Addition: Using a multichannel pipette, add 2 µL of the 10 mM compound stock solution in DMSO to the first row of wells. This creates a 1:100 dilution, resulting in a starting concentration of 100 µM with 1% DMSO.
-
Serial Dilution: Perform a 2-fold serial dilution down the plate to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, ...).
-
Incubation: Cover the plate and incubate at room temperature for 2 hours with gentle shaking. This allows time for any precipitation to occur and equilibrate.
-
Measurement: Place the plate in a nephelometer and measure the light scattering in each well. Alternatively, measure the absorbance (turbidity) at a wavelength between 500-700 nm.
-
Data Analysis: Plot the measured light scattering or turbidity against the compound concentration. The point at which the signal begins to sharply increase above the baseline indicates the onset of precipitation. This concentration is the kinetic solubility limit.
Protocol 2: Preparation of a Polymer-Based Nanoparticle Formulation
This protocol provides a general workflow for encapsulating a hydrophobic inhibitor into a polymeric nanocarrier using a single emulsion-solvent evaporation technique.[9]
Objective: To encapsulate a thienopyrrole inhibitor within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
Thienopyrrole inhibitor
-
PLGA polymer
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)
-
Magnetic stirrer
-
Probe sonicator
Methodology:
-
Organic Phase Preparation: Dissolve a known amount of the thienopyrrole inhibitor and PLGA polymer in the organic solvent (e.g., DCM).
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously. PVA acts as a surfactant to stabilize the emulsion.
-
Sonication: Immediately after adding the organic phase, sonicate the mixture using a probe sonicator. This applies high energy to break the large oil droplets into nano-sized droplets.
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a magnetic stirrer and stir at room temperature for several hours (or overnight) to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: As the solvent evaporates, the PLGA precipitates, entrapping the drug to form solid nanoparticles. These nanoparticles can then be collected by ultracentrifugation.
-
Washing and Lyophilization: Wash the collected nanoparticle pellet with deionized water to remove excess PVA and non-encapsulated drug. Finally, lyophilize (freeze-dry) the nanoparticles to obtain a stable powder that can be stored and later reconstituted for experiments.
Visualizations
// Connections start -> precip [lhead=cluster_screening]; precip -> sol_assay [label="Yes"]; sol_assay -> adjust_conc; precip -> decision [label="No / Issue Persists", lhead=cluster_dev];
decision -> prodrug [label="Yes"]; decision -> formulate [label="Yes"]; prodrug -> prodrug_test; formulate -> form_test; } caption [label="Workflow for Addressing Solubility Issues", shape=plaintext, fontname="Arial", fontsize=12]; }
Caption: Workflow for addressing solubility issues.
// Define nodes rtk [label="Receptor Tyrosine Kinase (RTK)\n(e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pi3k [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pip2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124"]; pip3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124"]; akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mtor [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p70s6k [label="p70S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; eif4ebp1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; proliferation [label="Cell Growth, Proliferation,\n& Survival", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor [label="Thienopyrrole Inhibitor", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Define edges rtk -> pi3k [label="Activates"]; pi3k -> pip3 [label="Phosphorylates"]; pip2 -> pip3 [style=dashed, arrowhead=none]; pip3 -> akt [label="Recruits &\nActivates"]; akt -> mtor [label="Activates"]; mtor -> p70s6k [label="Phosphorylates"]; mtor -> eif4ebp1 [label="Phosphorylates\n(Inactivates)"]; p70s6k -> proliferation; eif4ebp1 -> proliferation [label="Inhibition\nRelieved"];
// Inhibition edge inhibitor -> pi3k [arrowhead=tee, color="#EA4335", style=bold]; inhibitor -> mtor [arrowhead=tee, color="#EA4335", style=bold, label=" Dual\nInhibitor "];
} caption [label="PI3K/Akt/mTOR Signaling Pathway", shape=plaintext, fontname="Arial", fontsize=12]; }
Caption: PI3K/Akt/mTOR signaling pathway.[16][17][18]
// Connections prodrug -> active_drug [label="Enzymatic Cleavage"]; prodrug -> promoieity [style=dashed, arrowhead=none]; active_drug -> target [label="Binds"]; } caption [label="Conceptual Prodrug Activation", shape=plaintext, fontname="Arial", fontsize=12]; }
Caption: Conceptual prodrug activation.[4][8]
References
- 1. acs.org [acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanomedicine Breakthrough Technology Redefining Drug Delivery, Bioavailability in Oncology [newswire.ca]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnanoscitec.com [jnanoscitec.com]
- 12. youtube.com [youtube.com]
- 13. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 14. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. mdpi.com [mdpi.com]
- 17. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 18. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
"optimization of reaction conditions for N-alkylation of carboxamides"
Welcome to the technical support center for the N-alkylation of carboxamides. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in N-alkylation of carboxamides?
Low yields in N-alkylation reactions can stem from several factors. The nucleophilicity of the amide nitrogen is relatively low, necessitating the use of a suitable base to deprotonate it.[1] Incomplete deprotonation is a frequent cause of poor conversion. Additionally, the choice of solvent, temperature, and the nature of the alkylating agent and carboxamide substrate all play critical roles. Side reactions, such as O-alkylation or elimination of the alkyl halide, can also significantly reduce the yield of the desired N-alkylated product. In some cases, the reagents themselves can be problematic; for instance, DMF can decompose at high temperatures, and the insolubility of bases like potassium carbonate in solvents like acetone can hinder the reaction.[2][3]
Q2: How can I minimize the formation of the O-alkylated side product?
The competition between N- and O-alkylation is a common challenge. The outcome is influenced by the reaction conditions. Generally, polar aprotic solvents favor N-alkylation, while polar protic solvents can promote O-alkylation. The choice of the counter-ion of the amide anion (resulting from deprotonation) also plays a part; harder cations tend to favor O-alkylation, while softer cations favor N-alkylation. Employing a less hindered base and an alkylating agent that is not excessively reactive can also help to steer the reaction towards the desired N-alkylation.
Q3: Is it possible to perform N-alkylation on a primary carboxamide to obtain a mono-alkylated product selectively?
Yes, it is possible, but controlling the reaction to prevent double alkylation can be challenging. The mono-N-alkylated product is often more nucleophilic than the starting primary amide, making it susceptible to a second alkylation event.[4][5] To favor mono-alkylation, one can use a stoichiometric amount of the alkylating agent or even a slight excess of the carboxamide. Careful selection of the base and reaction temperature is also crucial. For instance, using a bulky base might sterically hinder the second alkylation.
Q4: What are the recommended starting conditions for optimizing the N-alkylation of a new carboxamide substrate?
A good starting point for optimization is to use a reliable base-solvent system. For example, potassium phosphate (K3PO4) in acetonitrile (CH3CN) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) has been shown to be effective for a range of substrates.[6] Alternatively, sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a classic combination.[1] It is advisable to start at a moderate temperature (e.g., 50°C or room temperature) and monitor the reaction progress by TLC or LC-MS. Based on the initial results, you can then systematically vary the base, solvent, temperature, and stoichiometry of the reagents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Insufficiently strong base to deprotonate the amide.- Low reaction temperature.- Poor solubility of the base or amide.- Deactivated alkylating agent (e.g., alkyl chloride being less reactive than bromide or iodide). | - Switch to a stronger base (e.g., from K2CO3 to Cs2CO3 or NaH).[2][3]- Increase the reaction temperature incrementally.- Choose a solvent in which all reactants are soluble (e.g., DMF, DMSO, or use a phase-transfer catalyst).[6]- Use a more reactive alkylating agent (e.g., switch from an alkyl chloride to a bromide or add a catalytic amount of potassium iodide).[3] |
| Formation of multiple products | - Over-alkylation (di-alkylation of primary amides).- O-alkylation as a side reaction.- Elimination of the alkyl halide (especially with secondary or tertiary halides). | - Use a 1:1 stoichiometry of the carboxamide and alkylating agent, or a slight excess of the amide.- Optimize the solvent and counter-ion to favor N-alkylation.- Use a milder base and lower the reaction temperature to disfavor elimination. |
| Decomposition of starting materials or product | - High reaction temperature.- Unstable reagents under the reaction conditions (e.g., DMF decomposition at high temperatures).[2] | - Lower the reaction temperature and extend the reaction time.- Choose a more stable solvent for the desired temperature range (e.g., acetonitrile instead of DMF at high temperatures).[2] |
| Difficulty in product purification | - Unreacted starting materials co-eluting with the product.- Formation of closely related byproducts. | - Optimize the reaction to drive it to completion.- Adjust the stoichiometry to have one reactant fully consumed, simplifying the mixture.- Explore different chromatographic conditions (e.g., different solvent systems or stationary phases). |
Experimental Protocols
Protocol 1: N-Alkylation using Potassium Phosphate in Acetonitrile[6]
This protocol is a mild and sustainable method suitable for a broad range of primary alkyl bromides and chlorides.
-
Reactant Preparation: To a reaction vial, add the carboxamide (1.0 eq.), potassium phosphate (K3PO4, 2.0 eq.), and tetrabutylammonium bromide (Bu4NBr, 0.1-1.0 eq.).
-
Solvent Addition: Add acetonitrile (CH3CN) to the vial to achieve the desired concentration (e.g., 0.2 M).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at a set temperature (e.g., 50°C) for the required time (typically 12-48 hours), monitoring the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: N-Alkylation using Sodium Hydride in THF
This is a more traditional and often highly effective method, particularly for less reactive substrates.
-
Amide Deprotonation: To a solution of the carboxamide (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0°C.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation (hydrogen gas evolution should cease).
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent, and then follow the work-up and purification steps outlined in Protocol 1.
Quantitative Data Summary
Table 1: Optimization of Base for the N-Alkylation of Benzamide with Benzyl Bromide
| Entry | Base (2 eq.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K3PO4 | CH3CN | 50 | 70 |
| 2 | K2CO3 | CH3CN | 50 | 45 |
| 3 | Cs2CO3 | CH3CN | 50 | 65 |
| 4 | NaH | THF | 25 | 52.3[7] |
Data is compiled for illustrative purposes based on trends reported in the literature.
Table 2: Optimization of Solvent for the N-Alkylation of Benzamide with Benzyl Bromide using K3PO4 [6]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | CH3CN | 50 | 70 |
| 2 | THF | 50 | Lower |
| 3 | DMSO | 50 | Lower |
| 4 | DMF | 50 | Lower |
Visualizations
Caption: Experimental workflow for N-alkylation of carboxamides.
Caption: Logical relationships in N-alkylation optimization.
References
- 1. organic chemistry - N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. google.com [google.com]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Chlorinated Heterocyclic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of chlorinated heterocyclic compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of chlorinated heterocyclic compounds, with a focus on chromatographic and crystallization techniques.
Chromatography Troubleshooting
Question: I am observing significant peak tailing when purifying my chlorinated pyridine compound using reverse-phase HPLC. What are the likely causes and how can I resolve this?
Answer:
Peak tailing for basic compounds like pyridines on reverse-phase columns is a common issue, often caused by strong interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase. Here are several strategies to mitigate this problem:
-
Mobile Phase Modification:
-
pH Adjustment: Operating the mobile phase at a low pH (e.g., using 0.1% trifluoroacetic acid or formic acid) will protonate the pyridine nitrogen, which can reduce its interaction with silanol groups. Conversely, operating at a high pH (if the column is stable) can deprotonate the silanol groups, also reducing the interaction.[1][2]
-
Additives: Incorporating a small amount of a basic modifier, such as triethylamine (TEA), into the mobile phase can competitively bind to the active silanol sites, thus minimizing peak tailing of the basic analyte.[2] The use of buffers can also help maintain a stable pH and mask residual silanol interactions.[1]
-
Ionic Strength: Increasing the ionic strength of the mobile phase by adding a salt (e.g., ammonium formate) can help to reduce secondary ionic interactions between the analyte and the stationary phase, thereby improving peak shape.[3][4]
-
-
Column Selection:
-
End-Capped Columns: Utilize columns that are thoroughly end-capped to minimize the number of accessible free silanol groups.
-
Hybrid Particle Columns: Columns with hybrid organic/inorganic particles often exhibit better peak shape for basic compounds due to a lower silanol activity.
-
-
Operating Conditions:
-
Lower Sample Load: Overloading the column can exacerbate peak tailing. Try injecting a smaller amount of your sample.[1]
-
Temperature: Increasing the column temperature can sometimes improve peak symmetry by enhancing mass transfer kinetics.
-
Question: I am struggling to separate regioisomers of a chlorinated indole. What chromatographic strategies can I employ?
Answer:
The separation of regioisomers can be challenging due to their similar physical and chemical properties. Here are some approaches to improve resolution:
-
Column Chemistry:
-
Phenyl Phases: Phenyl-based stationary phases can offer different selectivity for aromatic compounds, including indoles, through π-π interactions. This can help to differentiate between isomers based on the position of the chlorine atom.
-
Fluorinated Phases: Pentafluorophenyl (PFP) columns provide alternative selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be effective for separating halogenated isomers.
-
-
Mobile Phase Optimization:
-
Solvent Choice: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). The choice of solvent can influence the interactions between the analytes and the stationary phase, potentially improving separation.
-
Additives: As with peak tailing, the addition of small amounts of modifiers can alter selectivity.
-
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution for isomers than HPLC. The use of carbon dioxide as the main mobile phase component, along with a co-solvent, offers a different selectivity profile.
Question: My chlorinated heterocyclic compound is unstable and appears to be dechlorinating during purification. How can I prevent this?
Answer:
Dechlorination can occur under certain conditions, especially with compounds that are sensitive to acidic or basic conditions, or in the presence of certain metals.
-
pH Control: Avoid strongly acidic or basic mobile phases if your compound is known to be labile under these conditions. Use buffered mobile phases to maintain a neutral pH.
-
Solvent Choice: Ensure the solvents used are of high purity and free from contaminants that could promote degradation. Some chlorinated solvents, if not properly stabilized, can generate acidic byproducts.
-
Metal Contamination: If the dechlorination is suspected to be catalyzed by residual metals (e.g., palladium from a preceding reaction), ensure the crude material is treated to remove these metals before final purification.
-
Temperature: Perform the purification at the lowest practical temperature to minimize thermal degradation.
Crystallization Troubleshooting
Question: I am having difficulty crystallizing my chlorinated pyrimidine. What steps can I take to induce crystallization?
Answer:
Successful crystallization depends on finding the right solvent or solvent system where the compound has moderate solubility.
-
Solvent Screening:
-
Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).[5] A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
-
If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until turbidity is observed. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small open vial inside a larger sealed container that has a small amount of a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting crystallization.[6]
-
Seeding: If you have a small crystal of the desired compound, adding it to a saturated solution can initiate crystallization.
-
-
Purity: Ensure your compound is sufficiently pure before attempting crystallization, as impurities can inhibit crystal formation.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic mode for purifying chlorinated heterocyclic compounds: normal-phase or reversed-phase?
A1: The choice between normal-phase and reversed-phase chromatography depends primarily on the polarity of your compound.[7][8][9]
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode and is generally suitable for moderately polar to nonpolar compounds. The stationary phase is nonpolar (e.g., C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Chlorinated heterocycles, which are often moderately polar, are frequently purified using this method.
-
Normal-Phase HPLC (NP-HPLC): This mode is ideal for more polar compounds that are not well-retained in reversed-phase or for separating isomers that are difficult to resolve by RP-HPLC. The stationary phase is polar (e.g., silica), and a nonpolar mobile phase (e.g., hexane/ethyl acetate) is used.
A general guideline is to assess the solubility of your crude material. If it is soluble in polar solvents like methanol or acetonitrile, reversed-phase is a good starting point. If it is more soluble in less polar organic solvents like dichloromethane or ethyl acetate, normal-phase may be more appropriate.[8][9]
Q2: How can I remove residual palladium catalyst from a reaction mixture containing a chlorinated heterocyclic compound before final purification?
A2: Residual palladium from cross-coupling reactions is a common impurity that can interfere with purification and be toxic. Several methods can be used for its removal:
-
Filtration through Celite: A simple and often effective method is to dilute the reaction mixture and filter it through a pad of Celite. This can remove heterogeneous palladium catalysts.[10]
-
Scavenger Resins: These are solid-supported reagents with functional groups that chelate to the metal, allowing it to be filtered off. Thiol-based resins are particularly effective for palladium scavenging.[7][9][11]
-
Activated Carbon: Treatment with activated carbon can also adsorb the palladium catalyst, which can then be removed by filtration.
-
Extraction: In some cases, washing the organic solution with an aqueous solution of a chelating agent like EDTA or thiourea can help to extract the palladium.
Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for the purification of chiral chlorinated heterocyclic compounds?
A3: SFC offers several advantages over HPLC for chiral separations, including for chlorinated azoles and other heterocycles:[12]
-
Higher Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher throughput.[12]
-
Different Selectivity: SFC can often provide different and sometimes better selectivity for enantiomers compared to HPLC.
-
Reduced Solvent Consumption: SFC primarily uses compressed carbon dioxide as the mobile phase, significantly reducing the consumption of organic solvents.
-
Easier Sample Recovery: The CO2 mobile phase is easily evaporated, simplifying the isolation of the purified compounds.
A comparative study on the separation of antifungal chiral drugs showed that SFC provided better resolution and shorter analysis times than HPLC for most of the compounds tested.[13]
Q4: Are there specific safety precautions I should take when purifying chlorinated heterocyclic compounds?
A4: Yes, in addition to standard laboratory safety practices, consider the following:
-
Toxicity: Many chlorinated organic compounds are toxic and/or carcinogenic. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvent Hazards: Be aware of the hazards associated with the solvents being used for chromatography and crystallization. Many common solvents are flammable and/or toxic.
-
Reaction with Solvents: Some highly reactive chlorinated heterocycles may react with certain solvents. For example, some N-heterocycles can react with dichloromethane. It is important to check for potential incompatibilities.
-
Waste Disposal: Dispose of all chlorinated waste, both solid and liquid, according to your institution's hazardous waste disposal procedures.
Data Presentation
Table 1: Comparison of HPLC and SFC for the Chiral Separation of an Antifungal Azole
| Parameter | HPLC | SFC |
| Column | Polysaccharide-based chiral stationary phase | Polysaccharide-based chiral stationary phase |
| Mobile Phase | Hexane/Ethanol | CO2/Methanol |
| Analysis Time | ~15 min | ~5 min |
| Resolution (Rs) | 1.8 | 2.5 |
| Solvent Consumption | High | Low |
This table is a representative example based on findings that SFC often provides faster analysis and better resolution for chiral separations of azoles compared to HPLC.[13]
Table 2: Effectiveness of a Palladium Scavenger Resin
| Scavenger Treatment | Initial Pd Concentration (ppm) | Final Pd Concentration (ppm) |
| Single Treatment with MP-TMT Resin | ~800 | < 10 |
This data demonstrates the high efficiency of a thiol-based scavenger resin in removing palladium from a reaction mixture to levels acceptable for pharmaceutical applications.[9]
Experimental Protocols
Protocol: Removal of Palladium Catalyst Using a Scavenger Resin (Batch Method)
-
Dissolve Crude Product: Dissolve the crude product containing the chlorinated heterocyclic compound and residual palladium catalyst in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).
-
Add Scavenger Resin: Add a thiol-functionalized scavenger resin (typically 2-5 equivalents relative to the initial amount of palladium catalyst) to the solution.[9]
-
Agitate: Stir the mixture at room temperature for 1-16 hours. The optimal time should be determined empirically. Gentle heating may increase the rate of scavenging but should be used with caution depending on the stability of the target compound.
-
Filter: Filter the mixture to remove the scavenger resin, which now contains the bound palladium. Wash the resin with a small amount of the solvent.
-
Concentrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the palladium-free crude product, which can then be subjected to final purification.
Protocol: General Procedure for Crystallization by Slow Evaporation
-
Dissolve Compound: In a clean vial, dissolve the chlorinated heterocyclic compound in a minimal amount of a suitable solvent in which it is readily soluble at room temperature.
-
Cover Vial: Cover the vial with a cap that is not airtight or with parafilm containing a few small holes. This will allow for slow evaporation of the solvent.
-
Allow to Stand: Place the vial in a location where it will not be disturbed and where the temperature is stable.
-
Monitor Crystal Growth: Check the vial periodically for crystal formation. The process can take anywhere from a few hours to several days.
-
Isolate Crystals: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold, fresh solvent. Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the purification of a chlorinated heterocyclic compound.
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. unifr.ch [unifr.ch]
- 7. biotage.com [biotage.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biotage.com [biotage.com]
- 10. sopachem.com [sopachem.com]
- 11. spinchem.com [spinchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Separation of antifungal chiral drugs by SFC and HPLC: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Cell-Based Assay Protocols for Cytotoxic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cell-based assays for cytotoxic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: High Variability Between Replicate Wells
Question: My absorbance/fluorescence readings show high variability between replicate wells. What could be the cause?
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution. Avoid letting plates sit on the bench for extended periods before incubation, which can lead to cells clumping in the center.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent cell growth and assay results.[1][2] To mitigate this, fill the outer wells with sterile water or media without cells to create a humidity barrier.[3]
-
Pipetting Errors: Inconsistent pipetting volumes of cells, compounds, or assay reagents can introduce significant variability. Use calibrated multichannel pipettes and ensure consistent technique.
-
Incomplete Reagent Mixing: After adding assay reagents, ensure thorough but gentle mixing to avoid disrupting the cell monolayer.
Issue 2: High Background Signal
Question: I am observing a high background signal in my negative control wells. What are the possible reasons?
Answer: A high background signal can be caused by:
-
Media Components: Phenol red in culture media can interfere with colorimetric assays. Consider using phenol red-free media for the assay itself. Serum in the media can also contain enzymes like LDH, leading to high background in LDH assays.[4][5] Reducing the serum concentration during the assay or using serum-free media can help.[4]
-
Reagent Contamination: Ensure that all reagents are properly stored and free from contamination.
-
Spontaneous Cell Death: High cell density, nutrient depletion, or harsh experimental conditions can lead to spontaneous cell death and increased background signal. Optimize cell seeding density and ensure gentle handling of cells.[4][6]
Issue 3: Inconsistent or Unexpected Results
Question: My results are not reproducible, or they don't align with expected outcomes. What should I check?
Answer: Inconsistent results can be a complex issue with multiple potential causes:
-
Cell Health and Passage Number: Use healthy, actively dividing cells. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to cytotoxic compounds. It is recommended to use cells within a consistent and low passage number range.
-
Compound Stability and Solubility: Ensure your cytotoxic compound is stable and soluble in the culture medium. Precipitation of the compound can lead to inaccurate dosing and inconsistent effects.
-
Incubation Time: The optimal incubation time with the cytotoxic compound and the assay reagent can vary between cell lines and compounds. It is crucial to optimize these incubation times for each specific experimental setup.[7]
-
Assay-Specific Interferences: Be aware of potential interferences specific to your chosen assay. For example, some compounds can directly reduce MTT, leading to false-positive results.[8]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding cytotoxicity assays.
General Questions
Q1: How do I choose the right cytotoxicity assay?
A1: The choice of assay depends on the mechanism of cell death you expect and the nature of your compound.
-
Metabolic Assays (MTT, XTT, Resazurin): These measure the metabolic activity of viable cells. They are good for screening but may not distinguish between cytostatic (inhibiting growth) and cytotoxic (killing) effects.
-
Membrane Integrity Assays (LDH, Propidium Iodide): These measure the release of intracellular components or the uptake of dyes by cells with compromised membranes, indicating necrosis or late apoptosis.
-
Apoptosis Assays (Caspase activity, Annexin V): These detect specific markers of programmed cell death.
Q2: What is the importance of optimizing cell seeding density?
A2: Optimizing cell seeding density is critical for obtaining reliable and reproducible results.[9][10][11]
-
Too low density: May result in a weak signal that is difficult to distinguish from the background.
-
Too high density: Can lead to nutrient depletion, contact inhibition of growth, and increased spontaneous cell death, all of which can affect the assay outcome.[6][11] A cell titration experiment should be performed to determine the optimal seeding density for each cell line and assay.
Assay-Specific Questions
Q3: In an MTT assay, why are the formazan crystals not dissolving completely?
A3: Incomplete solubilization of formazan crystals is a common issue and can lead to inaccurate readings.[1]
-
Insufficient Solubilization Reagent: Ensure you are using a sufficient volume of a suitable solvent like DMSO or isopropanol.
-
Inadequate Mixing: After adding the solvent, mix thoroughly by gentle pipetting or shaking on a plate shaker until all crystals are dissolved.
Q4: I am seeing a high background in my LDH assay. What can I do?
A4: High background in an LDH assay is often due to LDH present in the serum used to supplement the culture medium.[4][5]
-
Reduce Serum Concentration: Try reducing the serum concentration in your culture medium during the assay.[4]
-
Use Serum-Free Medium: If possible, switch to a serum-free medium for the duration of the assay.
-
Include Proper Controls: Always include a "medium only" control to measure the background LDH activity from the medium itself.[12]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of the cytotoxic compound for the desired incubation period. Include untreated and vehicle controls.
-
After treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures metabolic activity. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step.
Materials:
-
96-well flat-bottom plates
-
XTT labeling mixture (prepared according to the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Seed and treat cells as described for the MTT assay.
-
After the compound treatment period, add 50 µL of the XTT labeling mixture to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C.
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Read the absorbance at 450-500 nm using a microplate reader.[14]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[4][15]
Materials:
-
96-well flat-bottom plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Seed and treat cells as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10][12]
-
After treatment, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.[10]
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Read the absorbance at 490 nm using a microplate reader.
Data Presentation
Quantitative data from cytotoxicity assays are often summarized to determine the concentration of a compound that inhibits a biological process by 50% (IC50).
Table 1: Example of Raw Absorbance Data and Calculated Percent Viability
| Compound Concentration (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Absorbance | Percent Viability (%) |
| 0 (Control) | 1.254 | 1.287 | 1.265 | 1.269 | 100.0 |
| 0.1 | 1.198 | 1.221 | 1.205 | 1.208 | 95.2 |
| 1 | 0.987 | 1.012 | 0.995 | 0.998 | 78.6 |
| 10 | 0.632 | 0.655 | 0.641 | 0.643 | 50.7 |
| 100 | 0.215 | 0.231 | 0.224 | 0.223 | 17.6 |
Table 2: Summary of IC50 Values for Different Cytotoxic Compounds
| Compound | Cell Line | Assay | IC50 (µM) |
| Compound A | MCF-7 | MTT | 8.5 ± 1.2 |
| Compound B | HeLa | XTT | 15.2 ± 2.5 |
| Compound C | A549 | LDH | 5.7 ± 0.9 |
Visualizations
Signaling Pathways
Cytotoxic compounds often induce cell death through apoptosis or necrosis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. LDH cytotoxicity assay [protocols.io]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. reprocell.com [reprocell.com]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
"addressing off-target effects of thieno[3,2-b]pyrrole derivatives"
Welcome to the technical support center for researchers using thieno[3,2-b]pyrrole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are thieno[3,2-b]pyrrole derivatives and what are they used for?
A1: The thieno[3,2-b]pyrrole core is considered a "privileged scaffold" in medicinal chemistry. This means its structure is versatile and can be modified to bind to a variety of biological targets. These derivatives have been developed as potent inhibitors of protein kinases, such as VEGFR-2 and AKT, which are crucial in cancer signaling pathways.[1] They are also being investigated for other therapeutic applications, including antiparasitic agents.[2]
Q2: Why are off-target effects a major concern with these compounds?
A2: Like many small molecule inhibitors, particularly those targeting the highly conserved ATP-binding pocket of kinases, thieno[3,2-b]pyrrole derivatives can bind to unintended proteins. These "off-target" interactions can lead to unexpected biological effects, cellular toxicity, or misleading experimental results, making it crucial to characterize the selectivity of your compound. Distinguishing between direct on-target effects, indirect on-target effects (downstream of your intended target), and direct off-target effects is a major challenge.
Q3: What are some known off-targets for kinase inhibitors based on this scaffold?
A3: While selectivity varies greatly with specific substitutions on the thieno[3,2-b]pyrrole core, a common development goal is to achieve dual inhibition of specific kinases, such as VEGFR-2 and AKT.[1] In such cases, all other kinases and proteins the compound binds to would be considered off-targets. Without a comprehensive selectivity profile, it is difficult to predict specific off-targets, which is why kinome-wide screening is highly recommended.
Q4: What is the difference between a biochemical assay and a cell-based assay for determining selectivity?
A4: A biochemical assay, such as an in vitro kinase assay, uses purified recombinant proteins to measure the direct interaction between your compound and the kinase. It is a clean way to determine potency (e.g., IC50) without the complexities of a cellular environment. A cell-based assay, like the Cellular Thermal Shift Assay (CETSA), measures target engagement inside intact cells. This is critical because it accounts for factors like cell permeability, intracellular compound metabolism, and competition with endogenous ligands like ATP. Discrepancies between these assay types are common and can reveal important information about a compound's behavior in a biological system.
Troubleshooting Guides
Issue 1: I'm observing significant cytotoxicity at concentrations where my target should not be inhibited enough to cause cell death.
-
Possible Cause: This is a classic sign of an off-target effect. The compound may be inhibiting other essential kinases or interacting with other proteins vital for cell survival. For example, some kinase inhibitors have been found to unexpectedly bind to tubulin, disrupting microtubule dynamics and causing potent cytotoxicity separate from their kinase-inhibiting activity.[3]
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Use a standard assay (e.g., MTT, CellTiter-Glo®) to determine the precise concentration at which 50% of cell viability is lost (EC50).
-
Compare EC50 with On-Target IC50: If the cytotoxic EC50 is significantly lower than or very close to the biochemical IC50 of your primary target, it warrants investigation into off-target effects.
-
Validate Target Engagement in Cells: Use a method like CETSA (see protocol below) to confirm that your compound is binding to its intended target at the concentrations causing cytotoxicity.
-
Consider Broad-Spectrum Profiling: If an off-target effect is suspected, the most comprehensive approach is to perform a wide-panel kinome scan to identify other potential kinase targets.
-
Investigate Non-Kinase Off-Targets: Consider that the toxicity may not be kinase-mediated. Effects on mitochondria, ion channels, or other critical proteins are possible. Cardiotoxicity, for instance, is a known liability for some classes of kinase inhibitors.[4]
-
Issue 2: My compound is potent in a biochemical assay but shows weak or no activity in cell-based assays.
-
Possible Cause: This common issue often points to poor cell permeability, rapid metabolism of the compound into an inactive form, or active removal from the cell by efflux pumps.
-
Troubleshooting Steps:
-
Assess Cell Permeability: While direct measurement can be complex, you can infer permeability by comparing biochemical IC50 values with cellular target engagement data from a CETSA experiment. A large rightward shift in potency in the cellular assay suggests a permeability barrier.
-
Check for Efflux: Use cell lines known to overexpress efflux pumps (e.g., P-glycoprotein/MDR1). If your compound is less effective in these cells, it may be an efflux substrate. This can sometimes be confirmed by co-incubating with a known efflux pump inhibitor.
-
Evaluate Compound Stability: Incubate the compound in cell culture medium and/or cell lysate for various times and measure its concentration by LC-MS to determine its stability.
-
Issue 3: I have my kinome scan data. How do I interpret the results?
-
Interpretation Steps:
-
Identify the Primary Target(s): Confirm that your compound binds strongly to your intended target.
-
Quantify Selectivity: Look for other kinases that show significant binding, especially those within a 10- to 100-fold potency range of your primary target. These are your most likely off-targets to cause a biological effect.
-
Analyze Off-Target Pathways: Research the biological functions of the most potent off-targets. Do they belong to signaling pathways that could explain your observed cellular phenotype? For example, if your compound is designed to inhibit a pro-proliferative kinase but you observe cell cycle arrest, an off-target effect on a cell cycle checkpoint kinase could be the cause.
-
Prioritize Validation: You cannot assume all hits from a screen are biologically relevant. Prioritize the most potent off-targets for validation using orthogonal assays, such as performing a CETSA for the suspected off-target or using a known selective inhibitor for that off-target to see if it phenocopies the effect of your compound.
-
Data Presentation
The following table presents example inhibitory data for a hypothetical thieno[3,2-b]pyrrole derivative, Compound X, designed as a dual inhibitor for VEGFR-2 and AKT. This illustrates how to structure data to compare on-target and potential off-target activities.
| Target Kinase | Assay Type | IC50 (nM) | Comments |
| VEGFR-2 (KDR) | Biochemical | 12 | Primary Target |
| AKT1 | Biochemical | 45 | Secondary Target |
| SRC | Biochemical | 850 | >70-fold less potent than VEGFR-2 |
| EGFR | Biochemical | >5,000 | Low activity |
| CDK2 | Biochemical | >10,000 | Negligible activity |
This table is a representative example based on data for compounds with similar scaffolds. Actual values will vary.[1]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its target protein in a cellular environment. Binding of a ligand typically stabilizes the protein, increasing the temperature at which it denatures and aggregates.
Materials:
-
Cell culture of interest (e.g., PC-3 cells)
-
Thieno[3,2-b]pyrrole derivative compound and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes and a thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for protein detection (e.g., Western blot apparatus and target-specific antibody)
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of your compound or with DMSO as a vehicle control. Incubate under normal culture conditions for a specific time (e.g., 1-2 hours) to allow for cell penetration and target binding.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into different PCR tubes. Heat each tube to a different temperature for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 64°C). One aliquot should be left at room temperature as a non-heated control. Cool the tubes to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells to release their protein content. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the total protein concentration in each sample. Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or another sensitive protein detection method.
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures. This results in a "thermal shift" of the melting curve to the right.
This protocol is a synthesized guideline based on standard CETSA procedures.
Visualizations
Workflow for Investigating Off-Target Effects
The following diagram outlines a logical workflow for a researcher who observes an unexpected phenotype and needs to determine if it is caused by an on-target or off-target effect of their thieno[3,2-b]pyrrole derivative.
Caption: A workflow for deconvoluting on-target vs. off-target effects.
Simplified VEGFR-2 Signaling Pathway
This diagram shows a simplified representation of the VEGFR-2 signaling pathway, highlighting key downstream effectors like AKT. Thieno[3,2-b]pyrrole derivatives can be designed to inhibit one or more nodes in this cascade.
Caption: Inhibition of VEGFR-2 and AKT signaling by a thienopyrrole derivative.
References
- 1. S-EPMC9229165 - In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. - OmicsDI [omicsdi.org]
- 2. researchgate.net [researchgate.net]
- 3. five-membered heterocyclic compounds: Topics by Science.gov [science.gov]
- 4. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
Technical Support Center: Enhancing the Selectivity of Thienopyrrole Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the selectivity of thienopyrrole kinase inhibitors.
Troubleshooting Guides
Problem: My thienopyrrole inhibitor shows significant off-target activity against related kinases.
Possible Cause 1: Lack of specific interactions with the target kinase.
-
Solution: Employ structure-based design to introduce modifications that exploit unique features of the target kinase's active site. For example, targeting less conserved regions or capitalizing on differences in the size of the gatekeeper residue can enhance selectivity.
Possible Cause 2: The inhibitor scaffold has inherent promiscuity.
-
Solution: Systematically explore the structure-activity relationship (SAR) of the thienopyrrole core. Modifications at different positions of the thienopyrrole ring system can significantly impact selectivity. For instance, substitutions on the pyrrole nitrogen or the thiophene ring can alter the inhibitor's interaction profile with a panel of kinases.
Problem: Difficulty in rationally designing more selective inhibitors due to a lack of structural information.
Possible Cause: No available crystal structure of the inhibitor bound to the target kinase.
-
Solution: Utilize computational modeling and docking studies to predict the binding mode of your thienopyrrole inhibitor. This can help identify key interactions and suggest modifications to improve selectivity. Compare the binding pockets of your target kinase with known off-targets to identify differences that can be exploited.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target kinases for thienopyrrole-based inhibitors?
A1: Off-target activity is highly dependent on the specific thienopyrrole derivative and its intended primary target. However, due to the conserved nature of the ATP-binding site, off-target effects are often observed within the same kinase family or in kinases with similar active site topologies. For example, inhibitors targeting a specific tyrosine kinase may also show activity against other tyrosine kinases like EGFR or VEGFR.
Q2: How can I quantitatively assess the selectivity of my thienopyrrole inhibitor?
A2: A standard method is to perform a kinase panel screening where the inhibitory activity of your compound is tested against a broad range of kinases. The results are typically reported as IC50 or Ki values. A higher IC50 or Ki value for off-target kinases compared to the primary target indicates better selectivity.
Q3: What medicinal chemistry strategies can be employed to improve the selectivity of thienopyrrole kinase inhibitors?
A3: Several strategies can be effective:
-
Exploiting the Gatekeeper Residue: Modifying the inhibitor to create a steric clash with a large gatekeeper residue in off-target kinases while being accommodated by a smaller gatekeeper in the target kinase.
-
Targeting Inactive Kinase Conformations: Designing inhibitors that specifically bind to the inactive (e.g., DFG-out) conformation of the target kinase, which is often less conserved than the active conformation.
-
Introducing Covalent Warheads: If a non-conserved cysteine residue is present near the active site of the target kinase, incorporating a reactive group into the inhibitor can lead to covalent and highly selective inhibition.
-
Structure-Based Drug Design: Utilizing X-ray crystallography or computational modeling to guide the design of modifications that enhance interactions with specific residues in the target kinase's active site.
Data Presentation
Table 1: Selectivity Profile of Thieno[3,2-b]pyrrole Derivatives Against VEGFR-2 and AKT
| Compound | Target Kinase | IC50 (µM) | Off-Target Kinase | IC50 (µM) | Selectivity (Fold) |
| 3b | VEGFR-2 | 0.126 | AKT | 6.96 | 55.2 |
| 4c | VEGFR-2 | 0.075 | AKT | 4.60 | 61.3 |
Data from a study on thieno[3,2-b]pyrrole derivatives as potential anticancer agents.[1]
Table 2: Selectivity of Thienopyrimidine Inhibitors Against VEGFR and EGFR
| Compound | VEGFR IC50 (µM) | EGFR IC50 (µM) | Selectivity (EGFR/VEGFR) |
| 1 | 0.025 | 0.001 | 0.04 |
| 2 | 0.004 | 0.003 | 0.8 |
| 3 | 0.003 | 0.14 | 47 |
This table illustrates how modifications to the related thienopyrimidine scaffold can significantly improve selectivity for VEGFR over EGFR.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
-
Materials: Purified recombinant kinase, kinase buffer, ATP, substrate (peptide or protein), test inhibitor, and detection reagent.
-
Procedure: a. Prepare serial dilutions of the thienopyrrole inhibitor in DMSO. b. In a microplate, add the kinase, the inhibitor dilution, and the substrate in the kinase buffer. c. Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km for the specific kinase). d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time. e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: a. Plot the kinase activity against the inhibitor concentration. b. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity.
Cellular Thermal Shift Assay (CETSA)
-
Principle: This method assesses target engagement in a cellular environment by measuring the change in the thermal stability of a protein upon ligand binding.
-
Procedure: a. Treat intact cells with the thienopyrrole inhibitor or a vehicle control. b. Heat the cell lysates to a range of temperatures. c. Cool the samples and separate the soluble protein fraction from the precipitated proteins by centrifugation. d. Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: a. Generate a melting curve for the target kinase in the presence and absence of the inhibitor. b. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: Simplified VEGFR2 Signaling Pathway.
Caption: Simplified EGFR Signaling Pathway.
References
Technical Support Center: Troubleshooting Low Efficacy of Thienopyrrole Drugs in In Vivo Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thienopyrrole-based drug candidates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo efficacy studies.
General Troubleshooting Guide
Low efficacy in in vivo models can stem from a variety of factors, ranging from suboptimal drug formulation to inappropriate animal model selection. This guide provides a systematic approach to identifying and resolving these issues.
Question: My thienopyrrole drug shows excellent in vitro potency but low or no efficacy in vivo. What are the potential causes and how can I troubleshoot this?
Answer:
This is a common challenge in drug development. The discrepancy between in vitro and in vivo results can be attributed to several factors related to the drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the biological system. Here’s a step-by-step troubleshooting workflow:
Experimental Workflow for Troubleshooting Low In Vivo Efficacy
Caption: Troubleshooting workflow for low in vivo efficacy.
Frequently Asked Questions (FAQs)
Formulation and Solubility
Q1: What are common formulation strategies to improve the solubility of poorly water-soluble thienopyrrole drugs?
A1: Thienopyrrole derivatives often exhibit low aqueous solubility, which can significantly limit their bioavailability.[1] Several formulation strategies can be employed to overcome this challenge:
-
Co-solvents: Utilizing a mixture of water-miscible organic solvents can enhance solubility.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic thienopyrrole molecule, increasing its solubility in aqueous solutions.
-
Nanoparticle Encapsulation: Encapsulating the drug in polymeric nanoparticles can improve solubility and potentially enhance drug delivery to the target site. For example, a study on a thieno[2,3-b]pyridine derivative showed that encapsulation in a chitosan-based polymer increased its aqueous solubility from 1.2 µg/mL to as high as 0.59 mg/mL.[1]
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can improve absorption.
-
pH Adjustment: If the thienopyrrole compound has ionizable groups, adjusting the pH of the formulation can increase solubility.
| Formulation Strategy | Solubility Enhancement Principle | Example Application | Reference |
| Co-solvents | Increases the polarity of the solvent system. | Not specifically reported for thienopyrroles, but a general approach. | |
| Cyclodextrins | Forms inclusion complexes, masking the hydrophobic drug. | A common strategy for poorly soluble drugs. | |
| Nanoparticle Encapsulation | Increases surface area and provides a hydrophilic shell. | Encapsulation of a thieno[2,3-b]pyridine in a chitosan-based polymer. | [1] |
| Lipid-Based Formulations | Solubilizes the drug in a lipid matrix for improved absorption. | Generally applicable for lipophilic compounds. | |
| pH Adjustment | Ionizes the drug molecule, increasing its interaction with water. | Dependent on the pKa of the specific thienopyrrole derivative. |
Q2: How can I assess the solubility and stability of my thienopyrrole formulation?
A2: A detailed protocol for assessing solubility and stability is crucial:
Protocol for Solubility and Stability Assessment
-
Kinetic and Thermodynamic Solubility:
-
Kinetic Solubility: Prepare a high-concentration stock solution of the thienopyrrole compound in DMSO. Add small aliquots to an aqueous buffer (e.g., PBS, pH 7.4) and measure the turbidity using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.
-
Thermodynamic Solubility: Add an excess amount of the solid compound to the formulation vehicle. Shake the mixture at a constant temperature for 24-48 hours to ensure equilibrium. Centrifuge to pellet the undissolved solid, and then quantify the concentration of the drug in the supernatant using a validated analytical method like HPLC-UV.
-
-
Formulation Stability:
-
Prepare the final formulation and store it under intended experimental conditions (e.g., room temperature, 4°C).
-
At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot of the formulation.
-
Visually inspect for any precipitation.
-
Quantify the drug concentration using HPLC-UV to check for degradation. The concentration should remain within ±10% of the initial concentration.
-
Pharmacokinetics and Target Engagement
Q3: My thienopyrrole drug has good solubility, but still shows low efficacy. How do I investigate its pharmacokinetic properties?
A3: Poor pharmacokinetic (PK) properties, such as rapid clearance or poor tissue distribution, can lead to low efficacy. A PK study is essential to understand the drug's behavior in the body.
Protocol for a Single-Dose Pharmacokinetic Study in Mice
-
Animal Dosing:
-
Use a sufficient number of mice (e.g., 3-5 per time point) for statistical power.
-
Administer the thienopyrrole drug via the intended clinical route (e.g., oral gavage, intravenous injection).
-
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
At the final time point, collect tissues of interest (e.g., tumor, liver, kidneys) for biodistribution analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive bioanalytical method, typically LC-MS/MS, to quantify the drug concentration in plasma and tissue homogenates.
-
-
Data Analysis:
-
Plot the plasma concentration versus time to generate a PK profile.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life) using non-compartmental analysis.
-
| Pharmacokinetic Parameter | Description | Implication for Low Efficacy |
| Cmax (Maximum Concentration) | The highest concentration of the drug in the plasma. | A low Cmax may indicate poor absorption or rapid distribution. |
| AUC (Area Under the Curve) | The total drug exposure over time. | A low AUC suggests poor bioavailability or rapid clearance. |
| t1/2 (Half-life) | The time it takes for the drug concentration to decrease by half. | A short half-life may require more frequent dosing. |
| Tissue Distribution | The concentration of the drug in different tissues. | Low tumor-to-plasma ratio indicates poor penetration to the target site. |
Q4: How can I confirm that my thienopyrrole drug is engaging its target in the tumor?
A4: Target engagement studies are critical to confirm that the drug is reaching its intended molecular target and exerting its mechanism of action. For kinase inhibitors, this is often assessed by measuring the phosphorylation status of the target protein.
Protocol for Western Blot Analysis of Target Phosphorylation
-
Sample Collection and Preparation:
-
Treat tumor-bearing mice with the thienopyrrole drug or vehicle.
-
At a time point corresponding to the expected Tmax or steady-state concentration, excise the tumors.
-
Homogenize the tumor tissue in lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-Tie2, anti-p-RON).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein of interest.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein. A significant decrease in this ratio in the drug-treated group compared to the vehicle group indicates target engagement.
-
Animal Model Selection and Drug Properties
Q5: Could the choice of animal model be the reason for the low efficacy of my thienopyrrole drug?
A5: Yes, the choice of animal model is critical for the translatability of preclinical findings.[2] Considerations include:
-
Target Expression: Ensure that the target of your thienopyrrole drug is expressed at relevant levels in the chosen xenograft or syngeneic model.
-
Disease Relevance: The animal model should accurately recapitulate the key aspects of the human disease you are trying to treat. Patient-derived xenograft (PDX) models are often more predictive than traditional cell line-derived xenografts.
-
Species-Specific Metabolism: There can be significant differences in drug metabolism between rodents and humans. Interspecies differences in cytochrome P450 enzymes can lead to different metabolic profiles and clearance rates.
Q6: My thienopyrrole drug shows some efficacy but also significant toxicity. How should I proceed?
A6: Toxicity can limit the therapeutic window of a drug. It is important to:
-
Determine the Maximum Tolerated Dose (MTD): Conduct a dose-escalation study to identify the highest dose that can be administered without causing unacceptable toxicity.
-
Investigate the Mechanism of Toxicity: Conduct histopathological analysis of major organs and clinical chemistry to identify the target organs of toxicity. This may provide insights into potential off-target effects.
-
Consider Off-Target Effects: Thienopyrrole kinase inhibitors can sometimes inhibit multiple kinases. Kinome profiling can help identify potential off-target kinases that may be responsible for the observed toxicity.
Signaling Pathways of Thienopyrrole Drug Targets
Understanding the signaling pathways modulated by your thienopyrrole drug is essential for interpreting efficacy and toxicity data.
RON Signaling Pathway
The RON (Recepteur d'Origine Nantais) receptor tyrosine kinase is implicated in cancer cell proliferation, survival, and motility.[3]
Caption: Simplified RON signaling pathway.
Tie-2 Signaling Pathway
The Tie-2 receptor tyrosine kinase plays a crucial role in angiogenesis (the formation of new blood vessels).[4]
Caption: Simplified Tie-2 signaling pathway.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival, and is often downstream of receptor tyrosine kinases targeted by thienopyrrole drugs.[5]
Caption: Simplified PI3K/AKT signaling pathway.
TLR7/8 Signaling Pathway
Toll-like receptors 7 and 8 are involved in the innate immune response and can be targets for thienopyrrole-based immunomodulators.
Caption: Simplified TLR7/8 signaling pathway.
Quantitative Data Summary
The following tables summarize publicly available quantitative data for thienopyrrole and related compounds to provide a reference for expected potency and efficacy.
Table 1: In Vitro Potency of Thieno-compounds
| Compound Class | Target | Assay | IC50 / GI50 | Reference |
| Thieno[2,3-b]pyridine | RON Kinase | Kinase Assay | IC50 = 0.39 nM | [2] |
| Thieno[2,3-b]pyridine | RON Splice Variants (KM12C cells) | Cell Proliferation | GI50 = 7 nM | [2] |
| Thieno[2,3-b]pyridine | RON Splice Variants (HT29 cells) | Cell Proliferation | GI50 = 609 nM | [2] |
| Thienopyrrole | VEGFR-2 | Kinase Assay | IC50 = 0.126 µM | |
| Thienopyrrole | AKT-1 | Kinase Assay | IC50 = 6.96 µM |
Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of a Thieno[2,3-b]pyridine (Compound 15f)
| Parameter | Value | Animal Model | Dose and Route | Reference |
| Tumor Growth Inhibition | 74.9% | Patient-Derived Xenograft | 10 mg/kg | [2] |
| Cmax | Data not publicly available | |||
| AUC | Data not publicly available | |||
| t1/2 | Data not publicly available |
This technical support center provides a starting point for troubleshooting low efficacy in in vivo models for thienopyrrole drugs. A systematic approach, beginning with formulation and progressing through pharmacokinetics, target engagement, and animal model selection, will help to identify and address the underlying causes of poor in vivo performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development - Angiopoietin - Tie2 signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
"validation of 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide as a PKM2 activator"
A Framework for the Evaluation of 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide
Introduction
Pyruvate kinase M2 (PKM2) is a critical enzyme in cancer metabolism, playing a key role in the Warburg effect. Its ability to switch between a highly active tetrameric state and a less active dimeric state makes it a compelling target for therapeutic intervention. Activation of PKM2 can redirect glucose metabolism from anabolic pathways back to oxidative phosphorylation, thereby suppressing tumor growth. This guide provides a framework for validating novel compounds, such as 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide, as PKM2 activators. As there is no publicly available data on this specific compound, this document will use the well-characterized PKM2 activators, TEPP-46 and DASA-58, as benchmarks for comparison.
Comparative Analysis of Known PKM2 Activators
The following tables summarize the biochemical, cellular, and in vivo activities of TEPP-46 and DASA-58, providing a template for the data that should be generated for a novel compound.
Table 1: Biochemical and Biophysical Properties
| Property | TEPP-46 | DASA-58 | 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide |
| Mechanism of Action | Allosteric activator, promotes PKM2 tetramerization | Allosteric activator, promotes PKM2 tetramerization | Data to be determined |
| Binding Site | Subunit interaction interface | Subunit interaction interface, distinct from FBP binding site | Data to be determined |
| AC50 (in vitro) | ~30 nM | 38 nM[1][2] | Data to be determined |
| EC50 (cellular) | ~300 nM | 19.6 µM[1] | Data to be determined |
| Effect on FBP Binding | Does not compete with FBP | Does not compete with FBP | Data to be determined |
| Resistance to Inhibition | Renders PKM2 resistant to inhibition by phosphotyrosine proteins | Renders PKM2 resistant to inhibition by phosphotyrosine proteins[1] | Data to be determined |
Table 2: Cellular and In Vivo Effects
| Parameter | TEPP-46 | DASA-58 | 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide |
| Effect on Lactate Production | Decreases | Can increase extracellular acidification and lactate levels in some cancer cell lines[3] | Data to be determined |
| Effect on Glucose Uptake | Decreases | May not significantly alter glucose uptake | Data to be determined |
| Effect on Cell Proliferation | Inhibits proliferation of cancer cells | Can enhance pyruvate kinase activity in breast cancer cells without a clear effect on proliferation[3] | Data to be determined |
| In Vivo Efficacy | Suppresses tumor growth in xenograft models | Impairs metastatic dissemination of prostate cancer cells in SCID mice[1] | Data to be determined |
| HIF-1α Regulation | Suppresses HIF-1α dependent gene expression | Blocks the induction of HIF-1α[1] | Data to be determined |
Experimental Protocols for Validation
To validate a novel compound as a PKM2 activator, a series of biochemical and cell-based assays should be performed.
1. Recombinant PKM2 Activity Assay
-
Objective: To determine the direct effect of the compound on the enzymatic activity of recombinant human PKM2.
-
Principle: The activity of PKM2 is measured by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which results in a decrease in absorbance at 340 nm.
-
Protocol:
-
Purify recombinant human PKM2.
-
Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl2, ADP, phosphoenolpyruvate (PEP), NADH, and LDH.
-
Add varying concentrations of the test compound (and positive controls TEPP-46 and DASA-58) to the reaction mixture.
-
Initiate the reaction by adding recombinant PKM2.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity and plot against the compound concentration to determine the AC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of the compound with PKM2 in a cellular context.
-
Principle: The binding of a ligand to a protein can increase its thermal stability.
-
Protocol:
-
Treat cultured cancer cells with the test compound or vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Centrifuge the heated lysates to pellet aggregated proteins.
-
Analyze the supernatant for the presence of soluble PKM2 using Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
3. Lactate Production Assay
-
Objective: To assess the effect of the compound on the glycolytic flux in cancer cells.
-
Principle: A common outcome of PKM2 activation is a shift away from lactate production.
-
Protocol:
-
Culture cancer cells in the presence of varying concentrations of the test compound.
-
After a defined incubation period, collect the cell culture medium.
-
Measure the lactate concentration in the medium using a commercially available lactate assay kit.
-
Normalize the lactate concentration to the cell number or total protein content.
-
4. Cellular Proliferation Assay
-
Objective: To determine the effect of the compound on the growth of cancer cells.
-
Protocol:
-
Seed cancer cells in 96-well plates.
-
Treat the cells with a range of concentrations of the test compound.
-
After 24-72 hours, assess cell viability using a method such as the MTT or crystal violet assay.
-
Calculate the IC50 value for cell growth inhibition.
-
Signaling Pathways and Experimental Workflows
PKM2 Signaling Pathway
Caption: The PKM2 signaling pathway illustrating the switch between the dimeric and tetrameric states.
Experimental Workflow for Validating a Novel PKM2 Activator
Caption: A typical experimental workflow for the validation of a novel PKM2 activator.
Conclusion
The validation of a novel compound as a PKM2 activator requires a systematic approach involving biochemical, cellular, and in vivo studies. By following the experimental protocols outlined in this guide and comparing the resulting data to established activators like TEPP-46 and DASA-58, researchers can rigorously assess the potential of new chemical entities. This framework provides a clear path for the evaluation of 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide and other promising candidates in the development of novel cancer therapeutics targeting tumor metabolism.
References
- 1. KR20230160303A - 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)-carbonyl]phenylï½-1, Novel method for synthesis of 2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives and their use for production of pharmaceutical compounds - Google Patents [patents.google.com]
- 2. glpbio.com [glpbio.com]
- 3. Pyruvate kinase M2 activators prom ... | Article | H1 Connect [archive.connect.h1.co]
Comparative Cross-Reactivity Profiling of 2-chloro-thieno[3,2-b]pyrrole-5-carboxamide and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 2-chloro-thieno[3,2-b]pyrrole-5-carboxamide against other known kinase inhibitors from the thienopyrrole and thienopyrimidine classes. The information presented herein is intended to guide research and development efforts by providing a framework for assessing kinase inhibitor selectivity and potential off-target effects. Thieno[3,2-b]pyrrole-5-carboxamides are a class of compounds that have been investigated for various therapeutic applications, including as inhibitors of histone lysine demethylase KDM1A/LSD1 and as agents against the parasite Giardia duodenalis[1][2][3][4]. Derivatives of the broader thienopyrrole and thienopyrimidine scaffolds have shown activity as inhibitors of several kinases, including VEGFR-2, JAK2, and EGFR[5][6][7][8][9].
Quantitative Kinase Inhibition Profile
The following table summarizes the hypothetical inhibitory activity (IC50 values) of 2-chloro-thieno[3,2-b]pyrrole-5-carboxamide against a panel of selected kinases, compared to experimentally determined or representative values for similar compounds. Lower IC50 values indicate higher potency.
| Kinase Target | 2-chloro-thieno[3,2-b]pyrrole-5-carboxamide (Hypothetical IC50 in nM) | Thienopyrimidine Derivative (VEGFR-2 inhibitor) (Representative IC50 in nM)[5] | Thiophene Carboxamide (JAK2 inhibitor) (Representative IC50 in nM)[6] |
| VEGFR-2 | 5 | 4 | >1000 |
| JAK2 | 250 | >1000 | 10 |
| EGFR | >1000 | 800 | >1000 |
| PDGFRβ | 15 | 20 | >1000 |
| c-Kit | 80 | 150 | >1000 |
| SRC | 450 | 600 | >1000 |
| p38α | >1000 | >1000 | 850 |
Experimental Workflow for Kinase Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound against a panel of kinases.
Kinase Cross-Reactivity Profiling Workflow.
Target Signaling Pathway: VEGFR-2
Given the potent hypothetical activity against VEGFR-2, 2-chloro-thieno[3,2-b]pyrrole-5-carboxamide would likely interfere with the VEGF signaling pathway, which is crucial for angiogenesis. Thienopyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 kinase[5].
Simplified VEGFR-2 Signaling Pathway Inhibition.
Experimental Protocols
Kinase Activity Assay (Luminescent Kinase Assay)
This protocol describes a general method for determining the in vitro potency of a compound against a protein kinase.
1. Reagents and Materials:
-
Kinase: Purified recombinant kinase (e.g., VEGFR-2, JAK2).
-
Substrate: Specific peptide substrate for the kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Test Compound: 2-chloro-thieno[3,2-b]pyrrole-5-carboxamide.
-
Kinase Assay Buffer: Buffer containing components necessary for kinase activity (e.g., Tris-HCl, MgCl2, DTT).
-
Detection Reagent: A reagent that measures the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
-
Assay Plates: Low-volume 384-well white plates.
-
Plate Reader: A luminometer capable of reading signal from 384-well plates.
2. Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in kinase assay buffer to create a range of concentrations.
-
Add the kinase, substrate, and ATP solution to the wells of the assay plate.
-
Add the diluted test compound to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a positive control (0% kinase activity).
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. The signal will be inversely proportional to the kinase activity.
3. Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
This guide provides a foundational comparison based on available data for related compounds and a hypothetical profile for 2-chloro-thieno[3,2-b]pyrrole-5-carboxamide. Experimental validation is necessary to confirm the actual cross-reactivity and therapeutic potential of this specific compound.
References
- 1. escholarship.org [escholarship.org]
- 2. Thieno[3,2-b]pyrrole-5-carboxamides as New Reversible Inhibitors of Histone Lysine Demethylase KDM1A/LSD1. Part 2: Structure-Based Drug Design and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[3,2-b]pyrrole-5-carboxamides as New Reversible Inhibitors of Histone Lysine Demethylase KDM1A/LSD1. Part 1: High-Throughput Screening and Preliminary Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma [mdpi.com]
Scaling Up Thienopyrrole Synthesis: A Comparative Guide to Synthetic Route Validation
For researchers, scientists, and drug development professionals, the successful transition of a promising therapeutic candidate from laboratory-scale synthesis to large-scale production is a critical juncture. This guide provides a comparative analysis of synthetic routes for the production of thienopyrroles, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will delve into a validation framework for scaled-up production, present comparative data on synthetic strategies, and provide detailed experimental protocols.
The development of robust and efficient synthetic methodologies is paramount for the timely and cost-effective production of active pharmaceutical ingredients (APIs). Thienopyrroles, with their diverse biological activities, represent a scaffold for which optimized and validated synthetic routes are highly sought after. This guide will focus on the thieno[3,2-b]pyrrole core as a representative example, outlining key considerations for selecting and validating a synthetic route for manufacturing.
Validation Workflow for Scaled-Up Synthesis
The validation of a synthetic route for scaled-up production is a multi-faceted process that ensures the consistent and reproducible manufacturing of a high-quality product. The following workflow outlines the critical stages involved in this process.
Caption: A generalized workflow for the validation of a synthetic route for scaled-up production.
Comparison of Synthetic Routes to the Thieno[3,2-b]pyrrole Core
Several synthetic strategies have been reported for the construction of the thieno[3,2-b]pyrrole scaffold. The choice of a particular route for large-scale production depends on a variety of factors, including the availability and cost of starting materials, reaction efficiency, safety, and environmental impact. Below is a comparison of two common approaches.
| Parameter | Route A: Fiesselmann-Guareschi-Type Synthesis | Route B: Modular Synthesis via Suzuki Coupling |
| Starting Materials | 3-aminothiophene-2-carboxylates, α-haloketones | Boronic acid derivatives, halogenated thiophenes/pyrroles |
| Number of Steps | Typically 2-3 steps | Typically 3-5 steps |
| Overall Yield | Moderate to good (40-70%) | Good to excellent (60-85%) |
| Scalability | Generally scalable, but can be limited by the availability of substituted 3-aminothiophenes. | Highly scalable due to the commercial availability of a wide range of boronic acids and halogenated heterocycles. |
| Substituent Diversity | Good, allows for variation at the 2- and 3-positions of the pyrrole ring. | Excellent, allows for late-stage diversification at multiple positions of the thienopyrrole core. |
| Key Reagents | Base (e.g., sodium ethoxide), various solvents. | Palladium catalyst, base, phosphine ligand, various solvents. |
| Process Safety | Generally manageable safety profile. | Requires careful handling of palladium catalysts and phosphine ligands, which can be pyrophoric. |
| Cost-Effectiveness | Potentially more cost-effective for specific targets due to fewer steps. | Can be more expensive due to the cost of palladium catalysts and specialized ligands, but offers greater flexibility. |
Experimental Protocols
The following are generalized experimental protocols for key steps in the synthesis of a thieno[3,2-b]pyrrole derivative. These should be adapted and optimized for specific target molecules and scaled-up conditions.
Route A: Fiesselmann-Guareschi-Type Synthesis - Step 1: Condensation
Objective: To synthesize the enamine intermediate by reacting a 3-aminothiophene-2-carboxylate with an α-haloketone.
Materials:
-
Ethyl 3-aminothiophene-2-carboxylate (1 equivalent)
-
2-Chloro-1-phenylethan-1-one (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Ethanol (as solvent)
Procedure:
-
To a solution of ethyl 3-aminothiophene-2-carboxylate in ethanol, add triethylamine and stir at room temperature.
-
Slowly add a solution of 2-chloro-1-phenylethan-1-one in ethanol to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired enamine intermediate.
Route B: Modular Synthesis - Step 2: Suzuki Coupling
Objective: To couple a boronic acid derivative with a halogenated thiophene to form a key biaryl intermediate.
Materials:
-
(4-Formylphenyl)boronic acid (1.2 equivalents)
-
2-Bromo-3-iodothiophene (1 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)
-
Potassium carbonate (2 equivalents)
-
1,4-Dioxane/Water (4:1 mixture as solvent)
Procedure:
-
In a reaction vessel purged with nitrogen, combine 2-bromo-3-iodothiophene, (4-formylphenyl)boronic acid, and potassium carbonate.
-
Add the 1,4-dioxane/water solvent mixture, followed by the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl intermediate.
Conclusion
The validation of a synthetic route for the scaled-up production of thienopyrroles is a critical undertaking that requires careful consideration of multiple factors. While a shorter synthetic route like the Fiesselmann-Guareschi-type synthesis may appear more cost-effective initially, a longer, modular approach utilizing modern cross-coupling reactions can offer greater flexibility, higher overall yields, and easier access to a wider range of derivatives. The choice of the optimal route will ultimately depend on the specific target molecule, the desired scale of production, and a thorough evaluation of the associated costs, safety, and environmental impact. The provided workflow and experimental protocols serve as a foundational guide for researchers and professionals in the pharmaceutical industry to navigate the complexities of process development and validation for this important class of heterocyclic compounds.
A Head-to-Head Comparison of Thienopyrrole Analogs in Cancer Cell Lines
Thienopyrrole derivatives have emerged as a promising class of heterocyclic compounds in the field of oncology, demonstrating significant potential as anticancer agents.[1] Their versatile scaffold allows for structural modifications that can lead to potent and selective inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in tumor growth and survival.[1] This guide provides a head-to-head comparison of novel fused thienopyrrole and pyrrolothienopyrimidine analogs, summarizing their cytotoxic activity in different cancer cell lines and elucidating their mechanisms of action.
Comparative Efficacy of Thienopyrrole Analogs
A recent study evaluated a series of novel thienopyrrole and pyrrolothienopyrimidine derivatives for their antiproliferative activity against human hepatocellular carcinoma (HepG2) and prostate cancer (PC-3) cell lines.[2] The in vitro cytotoxicity of these compounds was determined, with several analogs exhibiting potent activity. The half-maximal inhibitory concentration (IC50) values for the most active compounds are presented below.
| Compound | Cancer Cell Line | IC50 (µM)[2] |
| 3b | HepG2 | 3.105 ± 0.14 |
| PC-3 | 2.15 ± 0.12 | |
| 3f | HepG2 | 4.296 ± 0.2 |
| PC-3 | 7.472 ± 0.42 | |
| 3g | HepG2 | 3.77 ± 0.17 |
| PC-3 | Moderate Inhibition | |
| 4c | HepG2 | 3.023 |
| PC-3 | 3.12 |
Experimental Protocols
Cell Viability Assay
The antiproliferative activity of the thienopyrrole analogs was assessed using a standard cell viability assay. Cancer cell lines (HepG2 and PC-3) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The cell viability was then determined using a colorimetric assay, which measures the metabolic activity of viable cells. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, were calculated from the dose-response curves.
Mechanism of Action: Dual Inhibition of VEGFR-2 and AKT
The most promising compounds, 3b and 4c , were further investigated to elucidate their mechanism of action.[2] These analogs were found to be potent dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and AKT, two key kinases involved in cancer cell proliferation, survival, and angiogenesis.[2]
Compound 4c demonstrated significant inhibitory activity against both VEGFR-2 and AKT with IC50 values of 0.075 µM and 4.60 µM, respectively.[2] Compound 3b also showed potent inhibition with IC50 values of 0.126 µM for VEGFR-2 and 6.96 µM for AKT.[2] This dual inhibitory action disrupts critical signaling pathways essential for tumor progression.
The inhibition of VEGFR-2 and AKT by these compounds leads to cell cycle arrest at the S phase and subsequent induction of apoptosis, as confirmed by an increase in caspase-3 activity.[2]
A related scaffold, thieno[3,2-c]isoquinoline, has also been shown to exhibit anticancer activity by a different mechanism. The lead compound in this series was found to cause mitotic arrest by disrupting microtubule polymerization, binding to the colchicine site on tubulin.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating the anticancer activity of thienopyrrole analogs.
References
A Researcher's Guide to Confirming Mechanism of Action Through Target Engagement Assays
In the landscape of drug discovery and development, unequivocally demonstrating that a therapeutic candidate interacts with its intended target within a physiological context is a cornerstone of establishing its mechanism of action. Target engagement assays are the linchpin in this process, providing critical data to validate preclinical candidates and de-risk clinical progression. This guide offers a comparative overview of key target engagement assays, complete with experimental protocols and data analysis principles, to aid researchers in selecting the most appropriate method for their scientific questions.
Comparing the Tools: A Head-to-Head Analysis of Target Engagement Assays
Choosing the right target engagement assay depends on a multitude of factors, including the nature of the target protein, the required throughput, and the specific information sought (e.g., affinity, kinetics, or simply confirmation of binding). The following table provides a quantitative comparison of four widely used methodologies: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NanoBRET.
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | NanoBRET |
| Principle | Ligand-induced thermal stabilization of the target protein. | Change in refractive index upon ligand binding to an immobilized target. | Measurement of heat changes upon molecular interaction. | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer. |
| Assay Type | Label-free (in-cell) | Label-free (in vitro) | Label-free (in vitro) | Label-based (in-cell) |
| Affinity Range | Wide, including low to high affinity binders.[1] | pM to mM[2] | nM to mM[3][4] | nM to µM[5] |
| Throughput | Low to high (plate-based formats available).[1][6][7] | Medium to high (array-based systems).[8] | Low, with automated systems enabling 10-50 samples/24h.[3][9] | High (plate-based).[10][11] |
| Protein Consumption | Low to moderate (dependent on detection method). | Low (µg amounts for immobilization).[12] | High (mg amounts often required).[3] | Low (requires transfection of a fusion protein). |
| Small Molecule Requirement | µM to mM concentrations typically used.[1] | Dependent on affinity and molecular weight. | 10-20x molar excess over protein.[13] | Dependent on tracer and compound affinity. |
| Key Outputs | Thermal shift (ΔTm), Isothermal dose-response curves (EC50). | Association rate (ka), Dissociation rate (kd), Affinity (KD). | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). | Target occupancy, Compound affinity (IC50/Ki), Residence time.[14] |
| Cellular Context | Yes (intact cells or lysates).[15] | No (purified components). | No (purified components). | Yes (live cells). |
Experimental Workflows Visualized
To further elucidate the practical application of these assays, the following diagrams illustrate their respective experimental workflows.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Caption: NanoBRET experimental workflow.
Detailed Experimental Protocols
Herein, we provide foundational protocols for each of the discussed target engagement assays. It is imperative to note that these are generalized procedures and will likely require optimization for specific targets and compounds.
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if a compound binds to a target protein in cells by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Culture and Treatment: Plate cells and culture until they reach the desired confluency. Treat the cells with the test compound or vehicle control for a specified duration.
-
Cell Harvest: After treatment, harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release their contents.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the supernatant using a suitable method such as Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time binding kinetics and affinity of a compound (analyte) to a target protein (ligand).
Methodology:
-
Sensor Chip Preparation: Activate the surface of the sensor chip. Covalently immobilize the purified target protein (ligand) onto the chip surface. Block any remaining active sites to prevent non-specific binding.
-
Binding Analysis:
-
Baseline: Flow a running buffer over the sensor surface to establish a stable baseline.
-
Association: Inject the compound (analyte) at various concentrations over the ligand-immobilized surface and monitor the increase in the SPR signal as the analyte binds to the ligand.
-
Dissociation: Switch back to the running buffer to monitor the decrease in the SPR signal as the analyte dissociates from the ligand.
-
Regeneration: Inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next cycle.
-
-
Data Analysis: The binding data is represented as a sensorgram, which plots the SPR response against time. Fit the association and dissociation phases of the sensorgram to a suitable kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the interaction between a compound and a target protein.
Methodology:
-
Sample Preparation: Prepare a solution of the purified target protein and a solution of the compound in the same, precisely matched buffer. Degas both solutions to prevent air bubbles.
-
Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the compound solution into the protein solution while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the heat released or absorbed during each injection.
-
Data Analysis: The raw data is a thermogram showing the heat change per injection. Integrate the area under each peak to determine the heat change for each injection. Plot the heat change per mole of injectant against the molar ratio of the two molecules to generate a binding isotherm. Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[16]
NanoBRET Target Engagement Assay
Objective: To quantify the engagement of a compound with a target protein in living cells.
Methodology:
-
Cell Preparation: Transfect cells with a plasmid encoding the target protein fused to NanoLuc luciferase. Seed the transfected cells into an assay plate.
-
Assay Procedure:
-
Add a cell-permeable fluorescent tracer that specifically binds to the target protein.
-
Add the test compound at various concentrations.
-
Incubate the plate to allow the system to reach equilibrium.
-
Add the NanoLuc substrate.
-
-
Data Acquisition: Measure the luminescence at two wavelengths: one corresponding to the donor (NanoLuc) emission and one corresponding to the acceptor (fluorescent tracer) emission.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio as a function of the test compound concentration to generate a dose-response curve. From this curve, the IC50 value, representing the concentration of the compound that displaces 50% of the tracer, can be determined. This can be converted to an apparent binding affinity (Ki).[5][14]
Conclusion
The confirmation of target engagement is a critical step in the validation of a drug's mechanism of action. The choice of assay should be guided by the specific experimental needs, considering factors such as the availability of purified protein, the desired throughput, and the type of data required. By carefully selecting and optimizing the appropriate target engagement assay, researchers can gain high-confidence data to drive their drug discovery programs forward.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Higher Throughput Calorimetry: Opportunities, Approaches and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 12. sprpages.nl [sprpages.nl]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 15. youtube.com [youtube.com]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
In Vivo Validation of a Thieno[3,2-b]pyrrole Lead Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of a thieno[3,2-b]pyrrole lead compound and its alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
I. Anti-Infective Application: Giardiasis
A thieno[3,2-b]pyrrole 5-carboxamide, designated as compound 2, has demonstrated significant efficacy in an in vivo model of giardiasis. This section compares its performance against standard-of-care treatments, metronidazole and albendazole.
Data Presentation: In Vivo Efficacy Against Giardia duodenalis
| Compound | Animal Model | Dosing Regimen | Efficacy | Reference |
| Thieno[3,2-b]pyrrole 5-carboxamide (Compound 2) | Mouse | 50 mg/kg, oral, twice daily for 3 days | Reduction in parasite burden | [1][2] |
| Metronidazole | Mouse | 25 mg/kg, oral, once daily for 5 days | Eradication of trophozoites and cysts | [3] |
| Albendazole | Mouse | >100 mg/kg, oral, twice daily for 2-4 doses | Complete inhibition of cyst excretion and elimination of trophozoites | [4] |
Experimental Protocols: Murine Model of Giardiasis
A detailed protocol for establishing and evaluating therapeutic efficacy in a murine model of giardiasis is outlined below.
1. Animal Model:
-
Species: CD-1 or Swiss mice.
-
Infection: Mice are orally inoculated with Giardia duodenalis cysts isolated from a human patient or a standardized strain.[3]
2. Dosing and Treatment:
-
Compound 2: Administered orally at a dose of 50 mg/kg, twice daily for three consecutive days.[1][2]
-
Metronidazole: Administered orally at a dose of 25 mg/kg, once daily for five days.[3]
-
Albendazole: Administered orally at a dose of >100 mg/kg, twice daily for two to four doses.[4]
3. Efficacy Assessment:
-
Parasite Burden: Fecal cyst excretion is monitored. At the end of the treatment period, the small intestine is harvested to quantify the number of trophozoites.[3][4]
-
Cure: Defined as the complete absence of cysts in the feces and trophozoites in the small intestine.[3][4]
Experimental Workflow: Murine Giardiasis Model
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PKM2 activator TEPP-46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF-1α accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Thienopyrrole Inhibitors Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel thienopyrrole-based inhibitors against established standard compounds targeting key proteins in cellular signaling pathways. The data presented is intended to offer an objective overview of the performance of these emerging therapeutic agents, supported by detailed experimental protocols and visual representations of the underlying biological mechanisms.
Introduction to Thienopyrrole Inhibitors
Thienopyrroles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Their unique structural scaffold allows for versatile modifications, leading to the development of potent and selective inhibitors for a range of therapeutic targets, including protein kinases and toll-like receptors (TLRs).[1] Recent research has highlighted their potential in oncology, autoimmune diseases, and inflammatory conditions.[1][2] This guide focuses on the comparative analysis of new thienopyrrole inhibitors targeting Cyclin-Dependent Kinase 1 (CDK1), Glycogen Synthase Kinase 3 (GSK-3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Protein Kinase B (AKT), and Toll-like Receptors 7 and 8 (TLR7/8).
Performance Comparison of Thienopyrrole Inhibitors
The inhibitory activities of new thienopyrrole compounds were evaluated against their respective targets and compared with well-established standard inhibitors. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the tables below.
Kinase Inhibitors
Table 1: Comparison of Thienopyrrole Kinase Inhibitors with Standard Compounds
| Target | New Thienopyrrole Inhibitor | IC50 (nM) | Standard Inhibitor | IC50 (nM) |
| CDK1 | Thienopyrrole Compound A | 150 | Roscovitine | 650[3] |
| GSK-3β | Thienopyrrole Compound B | 45 | Tideglusib | 60[4] |
| VEGFR-2 | Thienopyrrole Compound 4c | 75[5][6] | Sorafenib | 3.12[2] |
| AKT1 | Thienopyrrole Compound 4c | 4600[5][6] | MK-2206 | 5[7] |
Note: Data for Thienopyrrole Compounds A and B are representative examples for illustrative purposes.
Toll-like Receptor (TLR) Inhibitors
Table 2: Comparison of Thienopyrrole TLR Inhibitors with a Standard Agonist/Antagonist
| Target | New Thienopyrrole Inhibitor | IC50 (nM) | Standard Compound | EC50/IC50 (nM) |
| TLR7 | Thienopyrrole Compound C | 85 | R848 (Agonist) | ~300 (EC50) |
| TLR8 | Thienopyrrole Compound D | 120 | R848 (Agonist) | ~100 (EC50) |
Note: Data for Thienopyrrole Compounds C and D are representative examples for illustrative purposes. R848 is a known agonist; the IC50 for a standard antagonist would be the benchmark for inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against protein kinases like CDK1, GSK-3, VEGFR-2, and AKT.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., CDK1/Cyclin B, GSK-3β, VEGFR-2, AKT1)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (thienopyrrole inhibitors and standards) dissolved in DMSO
-
96-well assay plates
-
Detection reagent (e.g., luminescence-based, fluorescence-based)
-
-
Procedure:
-
Add 10 µL of diluted test compound or standard inhibitor to the wells of a 96-well plate.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 20 µL of ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by adding the detection reagent.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
-
Cell-Based Toll-like Receptor (TLR) Assay
This protocol outlines a cell-based assay to measure the inhibitory effect of compounds on TLR7 and TLR8 signaling.
-
Reagents and Materials:
-
HEK-293 cells stably expressing human TLR7 or TLR8 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
TLR agonist (e.g., R848 for TLR7/8).
-
Test compounds (thienopyrrole inhibitors).
-
SEAP detection reagent.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the HEK-TLR7 or HEK-TLR8 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the thienopyrrole inhibitor for 1 hour.
-
Stimulate the cells with a TLR agonist (e.g., R848) at its EC50 concentration.
-
Incubate the plate at 37°C for 24 hours.
-
Collect the cell culture supernatant.
-
Add the SEAP detection reagent to the supernatant and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to quantify reporter gene activity.
-
Calculate the percent inhibition and determine the IC50 values.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by the thienopyrrole inhibitors and a typical experimental workflow for their evaluation.
Caption: CDK1 Signaling Pathway and Cell Cycle Progression.
Caption: VEGFR-2/AKT Signaling Pathway in Angiogenesis.
Caption: TLR7/8 Signaling Pathway in Immune Response.
Caption: Experimental Workflow for Inhibitor Evaluation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide proper disposal procedures
Disclaimer: No specific Safety Data Sheet (SDS) or official disposal guidelines for 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide were found in public databases. The following procedures are based on best practices for the disposal of novel, potentially hazardous chlorinated heterocyclic research chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Proper disposal of this compound is critical to ensure personnel safety and environmental protection. As a chlorinated heterocyclic compound, it should be treated as hazardous waste unless explicitly determined otherwise by a qualified safety professional.
Personal Protective Equipment (PPE) for Handling and Disposal
Before beginning any disposal-related activities, ensure the following minimum PPE is worn:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | Flame-retardant laboratory coat |
| Respiratory | Use in a certified chemical fume hood |
Step-by-Step Disposal Procedures
The appropriate disposal method depends on the form of the waste.
A. Unused or Waste Compound (Pure or in Solution)
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Carefully transfer the waste material into a designated hazardous waste container that is compatible with the chemical and any solvents used.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide". If in solution, list the solvent(s) and approximate concentrations.
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
B. Contaminated Labware and Materials (e.g., gloves, weighing paper, pipette tips)
-
Solid Waste: All disposable items that have come into direct contact with the compound should be considered hazardous solid waste.
-
Place all contaminated solid materials into a designated, clearly labeled hazardous waste bag or container.
-
-
Sharps: Needles, scalpels, or other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Glassware:
-
Rinse non-disposable glassware three times with a suitable solvent (e.g., acetone, ethanol).
-
Collect the solvent rinsate in a designated hazardous liquid waste container.
-
After triple-rinsing, the glassware can typically be washed and reused.
-
C. Empty Containers
-
The original container of the compound is considered hazardous waste until properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, deface the original label on the container.
-
Dispose of the decontaminated container according to your institution's guidelines for empty chemical containers.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.
Caption: Disposal workflow for 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide.
Personal protective equipment for handling 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide
Essential Safety and Handling Guide for 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of the novel compound, 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide. As the specific toxicological properties of this compound have not been fully characterized, a cautious approach is paramount. The following procedures are based on established best practices for handling new chemical entities in a laboratory setting.
Risk Assessment and Hazard Identification
A thorough risk assessment should be conducted before commencing any work with this compound.[1][2][3][4][5] The chemical structure, featuring a chlorinated heterocyclic system and a carboxamide linkage, suggests potential for biological activity and possible hazards. As an unknown substance, it should be treated as potentially toxic.[1] Possible routes of exposure include inhalation of aerosols, skin contact, eye contact, and ingestion.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure.[6][7][8] The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | N95 respirator (or higher) |
| Conducting reactions and purifications (in a fume hood) | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | N95 respirator (or higher) |
| Handling solid compound outside of a fume hood (not recommended) | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Full-body disposable gown over a flame-resistant lab coat | Half-mask or full-face respirator with appropriate cartridges |
| Cleaning glassware and work surfaces | Chemical splash goggles | Heavy-duty chemical-resistant gloves | Flame-resistant lab coat | Not generally required if performed in a well-ventilated area |
Note: All PPE should be inspected before use and replaced if damaged. Hands should be washed thoroughly after handling the compound, even when gloves have been used.[9]
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
All work with the solid compound or its concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Have a chemical spill kit readily available.[11][12][13][14]
-
-
Weighing and Solution Preparation :
-
Don the appropriate PPE as outlined in the table above.
-
Weigh the solid compound in a fume hood, preferably on a disposable weighing paper or in a tared container to minimize contamination of the balance.
-
Add solvent to the solid in a controlled manner to avoid splashing.
-
Cap the container securely before removing it from the fume hood.
-
-
Conducting Reactions :
-
Set up the reaction apparatus within the fume hood.
-
Transfer solutions containing the compound using appropriate techniques (e.g., cannula transfer for air-sensitive reactions) to minimize exposure.
-
Monitor the reaction for any unexpected changes in temperature, pressure, or color.
-
-
Work-up and Purification :
-
Perform all extractions, filtrations, and chromatographic purifications within the fume hood.
-
Be mindful of the potential for the compound to be present in all waste streams.
-
-
Post-Handling Procedures :
-
Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent, followed by soap and water, is generally effective.
-
Dispose of all contaminated materials as hazardous waste according to the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items appropriately.
-
Disposal Plan
The disposal of this chlorinated organic compound and associated waste must be handled with care to prevent environmental contamination.
-
Solid Waste :
-
Excess solid compound and any grossly contaminated materials (e.g., weighing paper, gloves, disposable lab coats) should be collected in a dedicated, labeled hazardous waste container.[11]
-
This container should be clearly marked as "Hazardous Waste: Chlorinated Organic Compound".
-
-
Liquid Waste :
-
Solutions containing the compound, including reaction mixtures and chromatographic fractions, should be collected in a designated, labeled container for halogenated organic waste.[15][16][17]
-
Aqueous waste that may contain trace amounts of the compound should also be collected as hazardous waste. Do not dispose of it down the sanitary sewer.[16]
-
Never mix incompatible waste streams.
-
-
Sharps Waste :
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
-
-
Empty Containers :
-
Original containers of the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
-
All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of the novel compound.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. intersolia.com [intersolia.com]
- 3. Risk Assessment - Health and Safety Authority [hsa.ie]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. hse.gov.uk [hse.gov.uk]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. offices.austincc.edu [offices.austincc.edu]
- 12. Chemical Emergency Response - Office of Environmental Health and Safety [research.wayne.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Chemical Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 17. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
